h-NTPDase8-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H10ClNO4S |
|---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
2-chloro-5-(cyclopropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H10ClNO4S/c11-9-4-3-7(5-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12H,1-2H2,(H,13,14) |
InChI Key |
PMRCCCUVEZWWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of h-NTPDase8-IN-1, a selective inhibitor of human Ectonucleoside Triphosphate Diphosphohydrolase 8 (h-NTPDase8). This document details the core mechanism, presents quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate further research and drug development efforts targeting the purinergic signaling cascade.
Core Mechanism of Action
h-NTPDase8 is a cell surface enzyme that plays a crucial role in regulating extracellular nucleotide concentrations. It primarily hydrolyzes adenosine triphosphate (ATP) and uridine triphosphate (UTP) to their respective diphosphates (ADP/UDP) and subsequently to monophosphates (AMP/UMP). Unlike some other members of the NTPDase family, NTPDase8 can transiently release ADP and UDP during this process. These nucleotides are signaling molecules that activate various P2 purinergic receptors, thereby modulating a wide range of physiological and pathophysiological processes, including inflammation and immune responses.
This compound , identified as 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , is a potent and selective inhibitor of h-NTPDase8. By binding to the enzyme, this compound blocks its hydrolytic activity. This inhibition leads to an accumulation of extracellular ATP and UTP and a reduction in the production of their metabolites, ADP, UDP, AMP, and UMP. The resulting alteration in the balance of these signaling molecules forms the basis of the inhibitor's mechanism of action, leading to modified activation of downstream purinergic receptors, such as the P2Y6 receptor.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized, demonstrating its utility as a specific tool for studying h-NTPDase8 function.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) | h-NTPDase8 | 0.28 ± 0.07 | [1][2] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to characterize the inhibitory activity of this compound on h-NTPDase8.
In Vitro h-NTPDase8 Inhibition Assay using Malachite Green Phosphate Detection
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NTPDase8. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, which is detected by the formation of a colored complex with malachite green and molybdate.
Materials:
-
Recombinant Human NTPDase8 (e.g., from Amsbio, MyBioSource)[3][4]
-
This compound (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Phosphate Assay Kit (e.g., from Sigma-Aldrich, Echelon Biosciences, G-Biosciences)[5][6][7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-660 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant h-NTPDase8 in assay buffer. The final concentration in the assay will need to be optimized to ensure linear phosphate release over the incubation time.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations for the IC50 curve (e.g., from 0.01 µM to 100 µM).
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
Prepare a phosphate standard curve using the provided phosphate standard.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the this compound dilution (or vehicle control for 0% inhibition and no-enzyme control).
-
Add 50 µL of the diluted recombinant h-NTPDase8 enzyme to each well (except for the no-enzyme control, where assay buffer is added instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km of the enzyme for ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Convert the absorbance values to the amount of phosphate released using the phosphate standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway modulated by h-NTPDase8 and a typical experimental workflow for inhibitor screening.
h-NTPDase8-Mediated Purinergic Signaling Pathway and its Inhibition
Caption: h-NTPDase8 signaling and inhibition.
Experimental Workflow for this compound IC50 Determination
Caption: IC50 determination workflow.
Conclusion
This compound is a valuable pharmacological tool for the investigation of h-NTPDase8's role in health and disease. Its selectivity allows for the precise dissection of purinergic signaling pathways modulated by this specific ectoenzyme. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers and drug developers aiming to modulate h-NTPDase8 activity for therapeutic benefit, particularly in the context of inflammatory and immune-related disorders. Further studies are warranted to fully elucidate the in vivo effects and therapeutic potential of h-NTPDase8 inhibition.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biorbyt.com [biorbyt.com]
- 3. amsbio.com [amsbio.com]
- 4. mybiosource.com [mybiosource.com]
- 5. 孔雀绿磷酸盐检测试剂盒 sufficient for 2500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 6. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
h-NTPDase8 Inhibitors: A Technical Overview of Discovery, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ectonucleoside triphosphate diphosphohydrolase (NTPDase) family of enzymes plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1] Among the eight members, NTPDase1, 2, 3, and 8 are located on the cell surface and are key modulators of P2 receptor activation.[1][2] Human NTPDase8 (h-NTPDase8) is notably expressed in the liver, kidneys, and intestinal tract.[1] Recent studies have highlighted the protective role of NTPDase8 in the context of intestinal inflammation, where it limits the activation of pro-inflammatory P2Y6 receptors by hydrolyzing their ligands.[3][4][5][6] This function positions h-NTPDase8 as a potential therapeutic target for inflammatory bowel disease (IBD) and other inflammatory conditions.[3][5] Consequently, the discovery and development of potent and selective h-NTPDase8 inhibitors are of significant interest for therapeutic intervention.
While a specific inhibitor designated "h-NTPDase8-IN-1" is not documented in publicly available literature, this guide provides a comprehensive technical overview of the discovery, synthesis, and evaluation of selective inhibitors for h-NTPDase8, based on existing research.
Discovery of h-NTPDase8 Inhibitors
The development of selective inhibitors for NTPDase isoforms is challenging due to the conserved nature of their active sites. However, several chemical scaffolds have been identified that exhibit inhibitory activity against h-NTPDase8, with some demonstrating a degree of selectivity.
Key Chemical Scaffolds:
-
Thiadiazolopyrimidones: A series of 2-substituted-7-trifluoromethyl-thiadiazolopyrimidones has been evaluated for inhibitory activity against various h-NTPDase isoforms. Within this series, specific compounds have shown high potency and selectivity for h-NTPDase8.[7]
-
Quinoline Derivatives: Substituted quinoline derivatives have also been synthesized and assessed as h-NTPDase inhibitors. Certain compounds from this class have emerged as selective inhibitors of h-NTPDase8.
The discovery process for these inhibitors typically involves the synthesis of a compound library followed by screening against a panel of h-NTPDase isoforms (1, 2, 3, and 8) to determine potency (IC50) and selectivity.
Data Presentation: Potency and Selectivity of h-NTPDase8 Inhibitors
The following table summarizes the inhibitory activity of representative compounds from the thiadiazolopyrimidone scaffold against human NTPDase isoforms.
| Compound ID | Scaffold | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| 4d | Thiadiazolopyrimidone | > 50 | > 50 | 1.25 ± 0.06 | 0.21 ± 0.02 | [7] |
| 5b | Thiadiazolopyrimidone | > 50 | > 50 | > 50 | 0.35 ± 0.001 | [7] |
Data presented as mean ± standard error of the mean.
Synthesis of a Representative h-NTPDase8 Inhibitor Scaffold
While a specific synthesis protocol for a named "this compound" is unavailable, a general synthetic approach for the thiadiazolopyrimidone scaffold, which has yielded potent h-NTPDase8 inhibitors, is presented below. The synthesis of such compounds often involves a multi-step process that can be adapted for library generation and structure-activity relationship (SAR) studies. High-throughput synthesis methods in 96-well plates can be employed for the efficient generation of candidate inhibitors for screening.[8]
Experimental Protocols
The characterization of NTPDase inhibitors requires robust and reliable enzymatic assays. The following are detailed methodologies for commonly used assays in the field.
Malachite Green Assay for NTPDase Activity
This colorimetric assay is a widely used method for determining NTPDase activity by quantifying the inorganic phosphate (Pi) released during ATP or ADP hydrolysis.[7][9]
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.
Materials:
-
Reaction buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM CaCl₂, 120 mM NaCl, 5 mM KCl, 60 mM glucose.[9]
-
Substrate solution: ATP or ADP at a final concentration of 2 mM in reaction buffer.[9]
-
Enzyme preparation: Isolated lymphocytes or membrane preparations from cells expressing the target h-NTPDase isoform.[9]
-
Malachite green reagent.
-
Stop solution: 10% trichloroacetic acid.[9]
-
Phosphate standard (e.g., KH₂PO₄).[9]
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and the enzyme preparation in a final volume of 200 µL.[9]
-
To screen for inhibitors, add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 37°C.[9]
-
Initiate the reaction by adding the substrate (ATP or ADP).[9]
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C. Ensure that less than 10% of the substrate is hydrolyzed to maintain initial velocity conditions.[10]
-
Stop the reaction by adding 200 µL of 10% trichloroacetic acid.[9]
-
Centrifuge the samples to pellet any precipitate.
-
Add the malachite green reagent to the supernatant and incubate to allow for color development.[9]
-
Measure the absorbance at a wavelength of 630 nm.[9]
-
Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
-
Determine the IC50 values for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Capillary Electrophoresis (CE) Assay for NTPDase Activity
This method offers high sensitivity and allows for the simultaneous detection of the substrate and the product of the enzymatic reaction.[11][12]
Principle: Substrate (e.g., ATP) and product (e.g., ADP, AMP) are separated based on their charge-to-mass ratio in a capillary under the influence of an electric field and detected by UV absorbance or laser-induced fluorescence.[12]
Materials:
-
Reaction buffer: 10 mM HEPES, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[12]
-
Substrate: ATP (e.g., 400 µM).[11]
-
Enzyme preparation: Membrane preparations from cells expressing the target h-NTPDase isoform.[12]
-
Capillary electrophoresis system with a suitable detector (UV or fluorescence).
Procedure:
-
Prepare the enzyme mixture in the reaction buffer.[12]
-
Add the test inhibitor at various concentrations.
-
Incubate the enzyme with the inhibitor for a short period at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction, for example, by heating at 90°C for 5 minutes.[12]
-
Analyze the samples by injecting them into the capillary electrophoresis system.
-
Separate the substrate and products under appropriate running conditions (buffer, voltage).
-
Quantify the peak areas of the substrate and product to determine the extent of the reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
NTPDase8 Signaling Pathway in Intestinal Inflammation
Caption: NTPDase8 hydrolyzes pro-inflammatory ATP/UTP, reducing P2Y6 receptor activation.
Experimental Workflow for h-NTPDase8 Inhibitor Discovery
Caption: A typical workflow for the discovery and validation of h-NTPDase8 inhibitors.
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD | Gut [gut.bmj.com]
- 4. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD | Gut [gut.bmj.com]
- 5. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of histone deacetylase 8 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Function of Human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8)
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive overview of the enzymatic function, physiological roles, and pathological implications of human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8), an ectoenzyme critical in regulating purinergic signaling.
Executive Summary
Nucleoside Triphosphate Diphosphohydrolase-8 (NTPDase8), encoded by the ENTPD8 gene, is a cell surface-located ectonucleotidase that plays a pivotal role in the hydrolysis of extracellular nucleoside tri- and diphosphates.[1][2] Primarily expressed in the intestine, liver, and kidneys, its main function is to modulate the concentration of extracellular nucleotides like ATP, UTP, ADP, and UDP, thereby regulating P2 receptor-mediated signaling.[3] Functionally, NTPDase8 acts as a protective enzyme in the gut, mitigating inflammation by preventing the over-activation of P2Y6 receptors on intestinal epithelial cells.[4][5] Its dysregulation is implicated in inflammatory bowel disease (IBD) and it represents a potential therapeutic target for inflammatory and oncological conditions.[3][6]
Enzymatic Properties and Kinetics
h-NTPDase8 catalyzes the sequential hydrolysis of the γ and β phosphate residues from extracellular nucleoside triphosphates and diphosphates. Its enzymatic activity is dependent on divalent cations and exhibits distinct substrate preferences and pH optima.
Substrate Specificity and Cation Dependence
NTPDase8 is characterized as a functional intermediate between NTPDase1 (hydrolyzes NTPs and NDPs equally) and NTPDase2 (preferentially hydrolyzes NTPs).[1][7] It demonstrates a clear preference for nucleoside triphosphates (ATP, UTP) over nucleoside diphosphates (ADP, UDP).[1] The enzyme's activity is contingent on the presence of either Ca²⁺ or Mg²⁺, with murine NTPDase8 showing preferential activation by Ca²⁺.[1]
Table 1: Substrate Specificity of Plasma Membrane-Bound NTPDases
| NTPDase Type | Substrate Preference (NTP vs. NDP) | NTP/NDP Hydrolysis Ratio | Divalent Cation Preference |
|---|---|---|---|
| NTPDase1 | ATP ≈ ADP | ~1 | Ca²⁺ / Mg²⁺ |
| NTPDase2 | ATP > > ADP | High | Ca²⁺ / Mg²⁺ |
| NTPDase3 | ATP > ADP | Intermediate | Ca²⁺ > Mg²⁺ (murine) |
| NTPDase8 | ATP > ADP | Intermediate | Ca²⁺ > Mg²⁺ (murine) |
(Data synthesized from multiple sources indicating relative activities and preferences)[1][7]
pH Optimum
NTPDase8 is catalytically active over a broad pH range. Like NTPDase2, it remains active at more acidic pH values (from 4.5) up to a slightly basic pH of 8.5.[7] This wide functional range allows it to operate effectively in diverse physiological microenvironments, such as the lumen of the intestine.
Table 2: Kinetic Parameters of NTPDase Activity
| Enzyme Source | Substrate | Apparent Kₘ (mM) | Vₘₐₓ (nmol Pi/min/mg) | Optimal Conditions |
|---|---|---|---|---|
| Mouse Peritoneal Cells (E-NTPDase) | ATP | 0.51 | 136.4 | pH 8.5, 37°C, Ca²⁺/Mg²⁺ |
| Mouse Peritoneal Cells (E-NTPDase) | ADP | 0.66 | 120.8 | pH 8.5, 37°C, Ca²⁺/Mg²⁺ |
(Note: Data for a representative E-NTPDase from mouse peritoneal cells, which may include NTPDase8. Specific kinetic values for purified h-NTPDase8 are not consistently reported across all studies.)[8]
Core Physiological Function and Signaling Pathways
The primary physiological role of h-NTPDase8 is the regulation of purinergic signaling by controlling the availability of P2 receptor ligands. This function is particularly critical in maintaining intestinal homeostasis.
Intestinal Inflammation Pathway
In the colon, NTPDase8 is the dominant ectonucleotidase responsible for hydrolyzing luminal nucleotides.[4][5] Extracellular nucleotides, such as ATP and its breakdown product UDP, are recognized as "danger signals" that can activate pro-inflammatory pathways.[4][5] UDP is a potent agonist for the P2Y6 receptor, which is highly expressed on colonic epithelial cells.[4] Activation of P2Y6 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6), immune cell infiltration, and apoptosis, culminating in intestinal inflammation.[4][9]
h-NTPDase8 protects the intestinal mucosa by efficiently hydrolyzing ATP and UDP, thereby reducing the concentration of P2Y6 receptor agonists and dampening the inflammatory response.[4][5]
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcgtm.org [jcgtm.org]
- 4. researchgate.net [researchgate.net]
- 5. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gut.bmj.com [gut.bmj.com]
- 7. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. gut.bmj.com [gut.bmj.com]
An In-depth Technical Guide on the Inhibition of Human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8)
Disclaimer: As of the latest available data, a specific molecule designated "h-NTPDase8-IN-1" is not described in the public scientific literature. Therefore, this guide provides a comprehensive overview of human NTPDase8 as a therapeutic target, including its biochemical properties, the rationale for its inhibition, and general methodologies for the discovery and characterization of its inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this area.
Introduction to h-NTPDase8
Human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8), also known as ecto-nucleoside triphosphate diphosphohydrolase 8, is a cell surface enzyme that plays a crucial role in regulating purinergic signaling.[1][2] Like other members of the E-NTPDase family (NTPDase1, 2, and 3), NTPDase8 is an ectoenzyme with its catalytic site facing the extracellular space.[1][2] These enzymes hydrolyze extracellular nucleoside triphosphates and diphosphates, thereby controlling the concentration of ligands for P2 purinergic receptors.[1]
NTPDase8, along with NTPDase1, -2, and -3, is a key regulator of nucleotide signaling at the cell surface under physiological conditions.[3] These enzymes are integral membrane proteins with two transmembrane domains.[1][3] The activity of NTPDases is dependent on the presence of divalent cations such as Ca²⁺ or Mg²⁺.[2][3] Functionally, NTPDase8 is considered an intermediate between NTPDase1, which hydrolyzes ATP and ADP at similar rates, and NTPDase2, which is a preferential ATP hydrolase.[1][2] This intermediate activity profile results in a transient accumulation of ADP during ATP hydrolysis.[2]
The enzyme is expressed in various tissues, including the intestine, where it is the dominant ectonucleotidase responsible for hydrolyzing luminal nucleotides.[4] Research suggests that NTPDase8 plays a protective role in the intestine by limiting the activation of P2Y6 receptors, thereby mitigating inflammation.[4] This makes h-NTPDase8 a potential therapeutic target for inflammatory bowel disease (IBD) and other conditions involving dysregulated purinergic signaling.
Physicochemical and Biochemical Properties of h-NTPDase8
Understanding the biochemical characteristics of h-NTPDase8 is fundamental for the development of specific inhibitors. The following table summarizes key properties based on comparative studies of human and murine NTPDases.
| Property | Description | Reference |
| Substrate Preference | Hydrolyzes ATP and UTP efficiently. Shows a preference for ATP over ADP. | [1][2] |
| Hydrolysis Products | Hydrolysis of ATP leads to a transient accumulation of ADP before further hydrolysis to AMP. | [2] |
| Divalent Cation Dependence | Activity is dependent on Ca²⁺ or Mg²⁺. Murine NTPDase8 is preferentially activated by Ca²⁺ over Mg²⁺. | [2] |
| Optimal pH | Active over a broad pH range, with notable activity at acidic pHs (4-6). | [1] |
| Cellular Localization | Plasma membrane-bound ectoenzyme. | [1][3] |
Rationale for h-NTPDase8 Inhibition
The development of selective h-NTPDase8 inhibitors is a promising strategy for modulating purinergic signaling in various pathological conditions. Given the role of NTPDase8 in hydrolyzing pro-inflammatory nucleotides like ATP, its inhibition could potentiate P2 receptor-mediated signaling where desired. Conversely, in contexts like intestinal inflammation where NTPDase8 activity is protective by degrading inflammatory ligands, enhancing its activity or expression might be beneficial.[4] The specific cellular and tissue distribution of NTPDase8 suggests that its modulation could offer a targeted therapeutic approach with potentially fewer side effects than non-selective purinergic modulators.
Experimental Protocols
The following are generalized methodologies for studying NTPDase8 activity and its inhibition.
Measurement of NTPDase Activity
A common method to determine NTPDase activity is by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of nucleotide substrates.
Principle: The enzymatic reaction is allowed to proceed for a set time, and then the reaction is stopped. A reagent, such as malachite green, is added that forms a colored complex with the liberated inorganic phosphate. The absorbance of this complex is measured spectrophotometrically and is proportional to the amount of Pi produced.
Protocol:
-
Enzyme Preparation: Protein extracts from cells or tissues expressing NTPDase8 are prepared.
-
Incubation Medium: Prepare an incubation buffer (e.g., 80 mM Tris, pH 7.4) containing a divalent cation (e.g., 5 mM CaCl₂).
-
Pre-incubation: Add the protein extract to the incubation medium and pre-incubate at 37°C for a few minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the reaction by adding the nucleotide substrate (e.g., ATP to a final concentration of 0.5 mM).
-
Reaction Termination and Color Development: After a defined incubation time, stop the reaction by adding a malachite green reagent.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 630 nm) to quantify the amount of inorganic phosphate released.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein) by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
(This protocol is adapted from methodologies described in the literature.[1])
Enzyme Histochemistry for Localization of NTPDase Activity
This technique allows for the visualization of NTPDase activity directly in tissue sections.
Principle: Tissue sections are incubated with a substrate (e.g., ATP) in the presence of a capture agent (e.g., lead nitrate). The inorganic phosphate released by the enzyme reacts with the capture agent to form an insoluble precipitate at the site of enzyme activity. This precipitate can then be visualized by light microscopy.
Protocol:
-
Tissue Preparation: Obtain fresh or frozen tissue sections.
-
Incubation: Incubate the tissue sections in a reaction buffer containing the substrate (e.g., 200-500 µM ATP), a capture agent (e.g., 2 mM Pb(NO₃)₂), and a divalent cation (e.g., 5 mM MnCl₂ to inhibit intracellular phosphatases) at 37°C.
-
Control Experiments: Include controls where the substrate is omitted or where divalent cations are absent to ensure the observed activity is specific.
-
Visualization: After incubation, wash the sections and visualize the precipitate, which appears as a brown/black deposit, under a microscope.
(This protocol is based on methods described for NTPDase histochemistry.[3])
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway Modulated by h-NTPDase8
The following diagram illustrates the role of h-NTPDase8 in the extracellular nucleotide signaling cascade.
Caption: Role of h-NTPDase8 in purinergic signaling.
Generalized Workflow for Inhibitor Screening and Characterization
The diagram below outlines a typical workflow for the discovery and evaluation of h-NTPDase8 inhibitors.
Caption: Workflow for h-NTPDase8 inhibitor discovery.
Conclusion
h-NTPDase8 represents an important therapeutic target for diseases characterized by dysregulated purinergic signaling, such as inflammatory bowel disease. While a specific inhibitor named "this compound" is not currently documented in the public domain, the information presented in this guide on the properties of h-NTPDase8 and the methodologies for studying its inhibitors provides a solid foundation for researchers and drug developers. The continued investigation into the structure-function relationship of h-NTPDase8 and the development of potent and selective inhibitors will be crucial for translating the therapeutic potential of targeting this enzyme into clinical applications.
References
- 1. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of a Potent h-NTPDase8 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of a potent human nucleoside triphosphate diphosphohydrolase 8 (h-NTPDase8) inhibitor, compound 4d from the 2-substituted-7-trifluoromethyl-thiadiazolopyrimidone series. This document is intended for researchers and professionals in the fields of pharmacology, drug discovery, and purinergic signaling.
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1] The eight known human NTPDases (NTPDase1-8) exhibit distinct tissue distribution and substrate specificities, making the development of selective inhibitors a key strategy for the targeted therapeutic intervention in various pathological conditions, including inflammation, thrombosis, and cancer.
NTPDase8, in particular, is predominantly expressed in the liver and intestine and shows a preference for hydrolyzing nucleoside triphosphates.[2] Its specific physiological and pathological roles are still under investigation, making selective inhibitors invaluable tools for elucidating its function and validating it as a therapeutic target.
This guide focuses on a recently identified potent and selective inhibitor of h-NTPDase8, herein referred to by its designation from the primary literature, compound 4d . We will detail its inhibitory activity against other cell-surface NTPDases, provide the experimental methodology used for this determination, and visualize its place in the broader context of purinergic signaling and drug discovery workflows.
Selectivity Profile of Compound 4d
The inhibitory potency of compound 4d against recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8 was determined using a colorimetric enzyme assay. The results, presented as IC50 values, are summarized in the table below.
| Enzyme | IC50 (µM) |
| h-NTPDase1 | > 100 |
| h-NTPDase2 | > 100 |
| h-NTPDase3 | 1.25 ± 0.06 |
| h-NTPDase8 | 0.21 ± 0.02 |
Data sourced from a study on thiadiazolopyrimidone derivatives as NTPDase inhibitors.
As the data indicates, compound 4d demonstrates significant selectivity for h-NTPDase8, with an IC50 value in the sub-micromolar range. While it shows some activity against h-NTPDase3, it is considerably less potent compared to its effect on h-NTPDase8. The inhibitor shows negligible activity against h-NTPDase1 and h-NTPDase2 at concentrations up to 100 µM, highlighting its selective profile.
Experimental Protocols
The determination of the inhibitory activity of compound 4d against the different h-NTPDase isoforms was achieved using a malachite green-based colorimetric assay. This method quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.
Principle of the Malachite Green Assay
The assay is based on the reaction of malachite green with molybdate and free orthophosphate under acidic conditions, which forms a stable green complex. The intensity of the color, measured spectrophotometrically at approximately 620-640 nm, is directly proportional to the amount of inorganic phosphate released, and thus to the enzyme's activity.[2][3]
Detailed Protocol for NTPDase Inhibition Assay
-
Enzyme and Substrate Preparation :
-
Recombinant human NTPDase1, -2, -3, and -8 are expressed and purified.
-
A stock solution of adenosine 5'-triphosphate (ATP) is prepared in the assay buffer.
-
-
Assay Buffer Composition :
-
50 mM Tris-HCl buffer, pH 7.4
-
2 mM CaCl₂
-
2 mM MgCl₂
-
120 mM NaCl
-
5 mM KCl
-
-
Inhibition Assay Procedure :
-
The assay is performed in a 96-well microplate format.
-
To each well, add 25 µL of the assay buffer containing the respective recombinant h-NTPDase enzyme.
-
Add 5 µL of various concentrations of the test compound (compound 4d) or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP substrate solution. The final concentration of ATP in the reaction should be close to the Km of the respective enzyme.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the malachite green working solution.
-
Allow 20 minutes for color development at room temperature.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Purinergic Signaling Pathway
The following diagram illustrates the role of cell-surface NTPDases in the hydrolysis of extracellular ATP and the specific point of intervention for a selective h-NTPDase8 inhibitor.
Caption: Purinergic signaling cascade and the role of NTPDases.
Experimental Workflow for Selective Inhibitor Screening
The diagram below outlines a typical workflow for the discovery and characterization of selective enzyme inhibitors, from initial high-throughput screening to detailed selectivity profiling.
Caption: Workflow for selective NTPDase inhibitor discovery.
Conclusion
Compound 4d from the 2-substituted-7-trifluoromethyl-thiadiazolopyrimidone class represents a significant advancement in the development of selective h-NTPDase8 inhibitors. Its potent and selective inhibitory profile makes it an excellent pharmacological tool for investigating the specific roles of h-NTPDase8 in health and disease. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued discovery and characterization of novel NTPDase inhibitors, which hold promise for the development of new therapeutic agents targeting the purinergic signaling pathway. Further studies to elucidate the precise mechanism of action and in vivo efficacy of this and related compounds are warranted.
References
An In-depth Technical Guide to the Enzyme Kinetics and Substrates of human Nucleoside Triphosphate Diphosphohydrolase 8 (h-NTPDase8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Nucleoside Triphosphate Diphosphohydrolase 8 (h-NTPDase8), also known as ecto-NTPDase8, is a cell surface-located enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides.[1][2] As a member of the E-NTPDase family, h-NTPDase8 modulates the concentrations of ATP, ADP, UTP, and UDP, thereby influencing the activation of P2 receptors involved in a myriad of physiological and pathological processes.[3][4] This technical guide provides a comprehensive overview of the enzyme kinetics and substrate specificity of h-NTPDase8, along with detailed experimental protocols for its characterization.
Core Concepts in h-NTPDase8 Function
h-NTPDase8 is a transmembrane protein with its catalytic site facing the extracellular space.[3] It requires divalent cations, such as Ca²⁺ or Mg²⁺, for its enzymatic activity, with a noted preference for Ca²⁺.[3][5] The enzyme is responsible for the main hepatic NTPDase activity and is highly expressed in the bile canaliculi of the liver, suggesting a role in bile secretion and nucleotide salvage.[5][6] Functionally, h-NTPDase8 is considered an intermediate between NTPDase1, which hydrolyzes ATP and ADP equally well, and NTPDase2, which is a preferential ATPase.[1][7] h-NTPDase8 shows a preference for ATP over ADP.[1][7]
Quantitative Kinetic Data
The enzymatic activity of h-NTPDase8 has been characterized using various substrates. The following tables summarize the key kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for human and rat NTPDase8. These values are crucial for understanding the enzyme's efficiency and substrate preference.
Table 1: Kinetic Parameters of human NTPDase8 (h-NTPDase8)
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Divalent Cation | Reference |
| ATP | 81 | 790 | Ca²⁺ | [8] |
| ADP | 137 | 163 | Ca²⁺ | [8] |
| UTP | 480 | 1100 | Ca²⁺ | [8] |
| UDP | 241 | 110 | Ca²⁺ | [8] |
Table 2: Kinetic Parameters of rat NTPDase8 (r-NTPDase8)
| Substrate | Kₘ (µM) | Vₘₐₓ (U/mg protein) | Divalent Cation | Reference |
| ATP | 2.2 ± 0.1 | 1.4 ± 0.1 | Ca²⁺ | [3] |
| ADP | 4.1 ± 0.7 | 3.1 ± 1.2 | Mg²⁺ | [3] |
Note: The units for Vₘₐₓ may differ between studies based on the specific activity calculations.
Substrate Specificity and Hydrolysis Profile
h-NTPDase8 hydrolyzes a range of nucleoside triphosphates and diphosphates, but not monophosphates like AMP.[5][8] The general order of preference for hydrolysis is ATP > UTP > ADP > UDP.[8]
The hydrolysis of ATP by h-NTPDase8 proceeds in a stepwise manner, first to ADP and then to AMP. This is in contrast to NTPDase1, which can hydrolyze ATP directly to AMP without significant release of ADP.[1][9] The transient accumulation of ADP during ATP hydrolysis by h-NTPDase8 can have significant implications for the activation of ADP-specific P2Y receptors (P2Y₁, P2Y₁₂, and P2Y₁₃).[3]
Signaling Pathways and Experimental Workflows
To visualize the role of h-NTPDase8 in purinergic signaling and the experimental procedures used for its characterization, the following diagrams are provided.
Caption: Role of h-NTPDase8 in the purinergic signaling cascade.
Caption: General workflow for determining h-NTPDase8 enzyme activity.
Detailed Experimental Protocols
Cloning and Expression of Recombinant h-NTPDase8
A common method for producing h-NTPDase8 for in vitro studies involves its recombinant expression in mammalian cell lines.
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from a human tissue source known to express NTPDase8, such as the liver.[5][10] Reverse transcription is then performed to synthesize the corresponding complementary DNA (cDNA).
-
PCR Amplification: The full-length coding sequence of h-NTPDase8 is amplified from the cDNA using gene-specific primers.[5]
-
Cloning into Expression Vector: The amplified PCR product is ligated into a suitable mammalian expression vector, such as pcDNA3.1.[5] The construct is then verified by sequencing.
-
Cell Transfection: The expression vector containing the h-NTPDase8 cDNA is transfected into a suitable host cell line, for example, COS-7 or HEK293 cells, using a lipid-based transfection reagent like Lipofectamine.[3]
-
Protein Expression and Preparation: The transfected cells are cultured to allow for the expression of the recombinant protein.[3] For activity assays, membrane protein extracts can be prepared by cell lysis and centrifugation.[3]
Purification of Recombinant h-NTPDase8
For studies requiring a purified enzyme, a multi-step chromatography process is typically employed.
-
Solubilization: Membrane proteins from transfected cells are solubilized using a non-ionic detergent such as Triton X-100.[5]
-
Ion-Exchange Chromatography: The solubilized protein extract is subjected to anion-exchange chromatography (e.g., DEAE Sepharose) to separate proteins based on their net charge.[5]
-
Affinity Chromatography: Further purification can be achieved using affinity chromatography, such as with Affigel Blue or Concanavalin A, which bind to specific features of the protein.[5]
-
Purity Assessment: The purity of the final protein fraction is assessed by SDS-PAGE and Coomassie blue staining or Western blotting using an NTPDase8-specific antibody.
Enzyme Activity Assays
The catalytic activity of h-NTPDase8 is typically determined by measuring the rate of substrate hydrolysis.
This colorimetric assay is a widely used method for quantifying the inorganic phosphate released during the hydrolysis of nucleotides.
-
Reaction Setup: A reaction mixture is prepared containing a suitable buffer (e.g., 80 mM Tris-HCl, pH 7.4), a divalent cation (e.g., 5 mM CaCl₂), and the enzyme preparation (membrane extract or purified protein).[3]
-
Initiation of Reaction: The reaction is initiated by the addition of the nucleotide substrate (e.g., ATP, ADP) at a desired concentration.[3]
-
Incubation: The reaction is incubated at 37°C for a defined period, ensuring that the substrate hydrolysis remains in the linear range (typically less than 20% of the initial substrate is consumed).[3]
-
Termination and Detection: The reaction is stopped by the addition of a malachite green reagent, which forms a colored complex with the liberated inorganic phosphate.[3]
-
Quantification: The absorbance of the colored complex is measured spectrophotometrically (e.g., at 630 nm), and the concentration of Pi is determined by comparison to a standard curve.[11]
High-Performance Liquid Chromatography (HPLC) provides a more detailed analysis of the hydrolysis process, allowing for the simultaneous quantification of the substrate and its various hydrolysis products (e.g., ATP, ADP, AMP).
-
Reaction and Sampling: The enzymatic reaction is set up as described for the malachite green assay. At various time points, aliquots of the reaction mixture are taken and the reaction is stopped by adding an acid, such as perchloric acid.[3]
-
Sample Preparation: The samples are neutralized and centrifuged to remove precipitated proteins.[3]
-
HPLC Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) to separate the different nucleotides.
-
Detection and Quantification: The nucleotides are detected by their UV absorbance (e.g., at 254 nm), and their concentrations are determined by comparing the peak areas to those of known standards. This method allows for the detailed tracking of the appearance of ADP and AMP from ATP, providing insights into the reaction mechanism.
Conclusion
This technical guide has provided a detailed overview of the enzyme kinetics and substrate specificity of h-NTPDase8. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers in academia and the pharmaceutical industry. A thorough understanding of the biochemical properties of h-NTPDase8 is essential for elucidating its physiological roles and for the development of therapeutic strategies targeting the purinergic signaling pathway. The provided diagrams of the signaling pathway and experimental workflow serve to further clarify the context and practical aspects of studying this important ecto-enzyme.
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning, purification, and identification of the liver canalicular ecto-ATPase as NTPDase8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular cloning and characterization of expressed human ecto-nucleoside triphosphate diphosphohydrolase 8 (E-NTPDase 8) and its soluble extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of h-NTPDase8-IN-1 in Elucidating Extracellular ATP Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (eATP) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, inflammation, and cancer.[1][2] The concentration of eATP is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (E-NTPDases). Among these, NTPDase8 has emerged as a key player in specific tissues, hydrolyzing ATP and other nucleoside triphosphates to modulate purinergic signaling. This technical guide provides a comprehensive overview of human NTPDase8 (h-NTPDase8) and introduces h-NTPDase8-IN-1, a selective inhibitor, as a valuable tool for studying its role in extracellular ATP metabolism.
Biochemical Properties of h-NTPDase8
h-NTPDase8 is a transmembrane protein with its catalytic site facing the extracellular space.[3] It is one of the four major cell surface-located NTPDases, alongside NTPDase1, -2, and -3.[2][3]
Substrate Specificity and Kinetics:
h-NTPDase8 efficiently hydrolyzes nucleoside triphosphates, such as ATP and UTP, and to a lesser extent, nucleoside diphosphates like ADP and UDP.[1][4] This preference for triphosphates over diphosphates distinguishes it from NTPDase1, which hydrolyzes ATP and ADP at similar rates.[1][5] The enzymatic activity of h-NTPDase8 is dependent on the presence of divalent cations, with a preference for Ca2+ over Mg2+.[1]
Quantitative Data Summary:
The following tables summarize the key quantitative data for h-NTPDase8 and its inhibitor, this compound, providing a comparative perspective with other human NTPDases.
Table 1: Kinetic Parameters of Human NTPDases [4]
| Enzyme | Substrate | K_m_ (μM) | V_max_ (U/mg protein) |
| h-NTPDase8 | ATP | ~20-100 | ~1-5 |
| ADP | ~50-200 | ~0.5-2 | |
| h-NTPDase1 | ATP | ~5-20 | ~10-20 |
| ADP | ~5-20 | ~10-20 | |
| h-NTPDase2 | ATP | ~10-50 | ~5-15 |
| ADP | >500 | <1 | |
| h-NTPDase3 | ATP | ~15-60 | ~2-8 |
| ADP | ~30-100 | ~1-4 |
Note: Values are approximate and can vary depending on the experimental conditions.
Table 2: Inhibitor Specificity [6]
| Inhibitor | Target | IC_50_ (μM) |
| This compound | h-NTPDase8 | 0.28 |
| h-NTPDase1 | >10 | |
| h-NTPDase2 | >10 | |
| h-NTPDase3 | >10 | |
| ARL 67156 (non-selective) | NTPDases | Variable |
| POM 1 (non-selective) | E-NTPDases | Variable |
Role of NTPDase8 in Extracellular ATP Metabolism and Signaling
NTPDase8 plays a crucial role in regulating the concentration of eATP, thereby influencing the activation of purinergic P2 receptors. By hydrolyzing ATP to ADP and subsequently to AMP, NTPDase8 modulates the balance between pro-inflammatory ATP signaling and the signaling of its breakdown products.
Signaling Pathway Diagram:
Caption: Extracellular ATP metabolism and purinergic signaling modulated by h-NTPDase8.
In tissues where it is prominently expressed, such as the intestine, NTPDase8 is a key regulator of luminal ATP levels.[7] Dysregulation of NTPDase8 activity has been implicated in inflammatory conditions, such as inflammatory bowel disease, where excess eATP can drive pro-inflammatory responses.[8][9][10] The use of a selective inhibitor like this compound allows researchers to dissect the specific contribution of this enzyme to these processes.
Experimental Protocols
To study the effects of this compound on extracellular ATP metabolism, a combination of enzyme activity assays and cell-based assays are employed.
Measurement of h-NTPDase8 Activity
A. Malachite Green Phosphate Assay:
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDase8.
Protocol:
-
Reagent Preparation:
-
Prepare a Malachite Green solution containing malachite green, ammonium molybdate, and a stabilizing agent.[11]
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂).
-
Prepare substrate solutions (ATP or ADP) in the reaction buffer.
-
Prepare this compound at various concentrations in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, this compound (or vehicle control), and the enzyme source (e.g., cell lysate or purified h-NTPDase8).
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATP or ADP).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green solution.
-
Measure the absorbance at 620-660 nm.
-
Calculate the amount of Pi released using a phosphate standard curve.
-
B. HPLC-based Nucleotide Analysis:
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify ATP and its metabolites (ADP, AMP, and adenosine) in the reaction mixture.
Protocol:
-
Enzyme Reaction:
-
Perform the enzymatic reaction as described in the Malachiof this compound.te Green assay.
-
Stop the reaction at various time points by adding a stop solution (e.g., perchloric acid) and placing the samples on ice.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet precipitated protein.
-
Neutralize the supernatant with a suitable buffer (e.g., potassium carbonate).
-
Filter the samples before HPLC analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.[12]
-
Employ an ion-pairing reagent (e.g., tetrabutylammonium hydrogensulfate) in the mobile phase to achieve separation of the negatively charged nucleotides.[13]
-
Detect the nucleotides using a UV detector at 254 nm.[13]
-
Quantify the concentrations of ATP, ADP, AMP, and adenosine by comparing the peak areas to those of known standards.
-
Measurement of Extracellular ATP in Cell Culture
Luciferase-based Luminescence Assay:
This highly sensitive assay measures eATP in the cell culture supernatant using the luciferin-luciferase reaction.
Protocol:
-
Cell Culture:
-
Plate cells expressing h-NTPDase8 in a white, opaque 96-well plate.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Treatment:
-
Treat the cells with this compound at various concentrations for a specified duration.
-
Include appropriate vehicle controls.
-
-
Induction of ATP Release (Optional):
-
If studying stimulus-induced ATP release, add the stimulus (e.g., a P2 receptor agonist or a cytotoxic agent) to the wells.
-
-
Measurement of eATP:
Experimental Workflow Diagram:
Caption: Workflow for assessing the effect of this compound on extracellular ATP.
Conclusion and Future Perspectives
h-NTPDase8 is a significant regulator of extracellular ATP metabolism with implications in various physiological and disease states. The availability of a selective inhibitor, this compound, provides a powerful tool for researchers to dissect the specific functions of this enzyme. The experimental protocols detailed in this guide offer a robust framework for investigating the impact of h-NTPDase8 inhibition on purinergic signaling pathways. Future research utilizing this compound will likely uncover novel roles for NTPDase8 in health and disease, potentially leading to the development of new therapeutic strategies for inflammatory disorders and cancer.
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. explorationpub.com [explorationpub.com]
- 4. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD | Gut [gut.bmj.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. akjournals.com [akjournals.com]
- 14. RealTime-Glo™ Extracellular ATP Assay [promega.com]
- 15. promega.com [promega.com]
- 16. RealTime-Glo™ Extracellular ATP Assay Technical Manual [promega.jp]
NTPDase8 expression in different cell types and tissues
An In-Depth Technical Guide to Ectonucleoside Triphosphate Diphosphohydrolase 8 (NTPDase8)
Executive Summary
Ectonucleoside triphosphate diphosphohydrolase 8 (NTPDase8), encoded by the ENTPD8 gene, is a critical cell surface-bound enzyme involved in the regulation of extracellular purinergic signaling.[1][2] As a member of the E-NTPDase family, it modulates the concentration of nucleotide agonists for P1 and P2 receptors by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[3] Primarily expressed on the apical surface of epithelial cells in the intestine and the canalicular domains of hepatocytes in the liver, NTPDase8 plays a pivotal role in maintaining tissue homeostasis.[1][4] Recent research has illuminated its protective function in intestinal inflammation by limiting nucleotide-driven activation of P2Y6 receptors on colonocytes.[5][6] Furthermore, its dysregulation has been implicated in the pathophysiology of various cancers, including pancreatic and colon cancer, highlighting it as a potential therapeutic target for inflammatory diseases and oncology.[7][8][9] This guide provides a comprehensive overview of NTPDase8, detailing its expression, function, associated signaling pathways, and the experimental protocols used for its characterization, aimed at researchers, scientists, and professionals in drug development.
Introduction to NTPDase8
The E-NTPDase family consists of eight members (NTPDase1-8) that regulate purinergic signaling by controlling the extracellular availability of nucleotides like ATP, ADP, UTP, and UDP.[1][3] Among these, NTPDase1, -2, -3, and -8 are located on the plasma membrane with their catalytic sites facing the extracellular space, allowing them to directly modulate receptor activation.[1][3] NTPDase8 is the most recently characterized of these surface-located enzymes.[3] Its primary function is the hydrolysis of nucleoside triphosphates (NTPs) and diphosphates (NDPs) to their corresponding monophosphates (NMPs), thereby terminating nucleotide-mediated signaling, which is crucial in processes ranging from neurotransmission to inflammation and immunity.[1][2]
Molecular and Enzymatic Characteristics
NTPDase8 is a transmembrane protein encoded by the ENTPD8 gene located on chromosome 9q34.3.[10][11] The protein features two transmembrane domains that anchor it to the plasma membrane, with a large extracellular catalytic domain.[12][13]
Enzymatic Activity: NTPDase8 requires divalent cations like Ca²⁺ or Mg²⁺ for its activity, with a preference for Ca²⁺.[2][14] It hydrolyzes a range of nucleotides with varying efficiency. Unlike NTPDase1 (CD39), which hydrolyzes ATP and ADP at similar rates, NTPDase8 shows a preference for triphosphates (ATP and UTP) over diphosphates (ADP and UDP).[2] A distinguishing feature is its potential to transiently release ADP and UDP during the hydrolysis of triphosphates, which can have transient pro-inflammatory or prothrombotic effects before these diphosphates are further degraded.[1][7]
Table 1: Enzymatic Properties of Human NTPDase8
| Parameter | Substrate: ATP | Substrate: ADP | Substrate: UTP | Substrate: UDP | Reference |
| Km (μM) | 81 | 137 | 480 | 241 | [14] |
| Vmax (nmol/min/mg) | 790 | 163 | 1100 | 110 | [14] |
| Primary Products | ADP, AMP, Pi | AMP, Pi | UDP, UMP, Pi | UMP, Pi | [1][15] |
Expression Profile: Tissues and Cell Types
NTPDase8 exhibits a distinct and relatively restricted expression pattern compared to other members of the E-NTPDase family.
Tissue Distribution: The highest expression of NTPDase8 is found in the liver and the intestine (specifically the colon and duodenum).[4][11][16] Lower levels of expression have also been reported in the kidney and pancreas.[3][16] In the liver, it is the main ectonucleotidase and is localized to the bile canaliculi, suggesting a role in bile secretion and purine salvage.[1][15][16] In the gastrointestinal tract, it is the dominant enzyme responsible for hydrolyzing nucleotides in the lumen of the colon.[5][6]
Cellular Localization: At the subcellular level, NTPDase8 is an apical membrane protein. In the colon, it is expressed on the apical surface of epithelial cells (enterocytes), positioning it to regulate luminal nucleotide concentrations.[5][17] In hepatocytes, it is found in the canalicular domain.[2]
Table 2: Summary of NTPDase8 Expression in Human Tissues
| Tissue | RNA Expression Level (nTPM) | Protein Expression Level | Cellular Localization | Reference(s) |
| Colon | High (RPKM 14.4) | High | Apical membrane of epithelial cells | [4][11] |
| Duodenum | High (RPKM 11.4) | High | Membranous expression in intestines | [4][11] |
| Liver | Medium | High | Canalicular membrane of hepatocytes | [4][7] |
| Kidney | Low | Low/Not detected | - | [3][16] |
| Pancreas | Low | Low/Not detected | - | [8] |
| Polymorphonuclear cells (PMNs) | Low (decreased in sepsis) | - | - | [16] |
| Data compiled from the Human Protein Atlas, NCBI Gene, and supporting publications.[4][11] |
Key Signaling Pathways and Biological Roles
A. Regulation of Intestinal Inflammation
A primary and well-characterized role of NTPDase8 is the protection against intestinal inflammation.[5][17][6] Extracellular nucleotides, particularly ATP, are released into the gut lumen during cell stress or damage and act as "danger signals." These nucleotides can activate purinergic receptors on immune and epithelial cells, triggering an inflammatory cascade.
NTPDase8, located on the apical surface of colonic epithelial cells, hydrolyzes luminal ATP and its product ADP. This action reduces the local concentration of these pro-inflammatory molecules, thereby limiting the activation of the P2Y6 receptor on the same epithelial cells.[5][6] Activation of P2Y6 is a key step in initiating inflammatory responses. By dampening this signal, NTPDase8 protects the intestinal lining from excessive inflammation.[5][6] Studies using Entpd8 knockout mice have confirmed this role; these mice exhibit significantly more severe tissue damage, immune cell infiltration, and pro-inflammatory cytokine expression in models of colitis.[5][17][6]
References
- 1. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Tissue expression of ENTPD8 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD | Gut [gut.bmj.com]
- 6. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcgtm.org [jcgtm.org]
- 8. Identification of ENTPD8 and cytidine in pancreatic cancer by metabolomic and transcriptomic conjoint analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor derived exosomal ENTPD2 impair CD8+ T cell function in colon cancer through ATP-adenosine metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. ENTPD8 ectonucleoside triphosphate diphosphohydrolase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular cloning and characterization of expressed human ecto-nucleoside triphosphate diphosphohydrolase 8 (E-NTPDase 8) and its soluble extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Reactome | NTPDase8 hydrolyzes nucleoside diphosphates [reactome.org]
- 16. researchgate.net [researchgate.net]
- 17. NTPDase8 protects mice from intestinal inflammation by limiting P2Y<sub>6</sub> receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - ProQuest [proquest.com]
h-NTPDase8-IN-1: A Technical Guide to a Selective Chemical Probe for Ectonucleoside Triphosphate Diphosphohydrolase 8
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to NTPDase8 and Purinergic Signaling
Ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides.[1] Four members of this family, NTPDase1, -2, -3, and -8, are located on the plasma membrane with their catalytic sites facing the extracellular space, allowing them to modulate the concentration of signaling molecules like adenosine triphosphate (ATP), adenosine diphosphate (ADP), uridine triphosphate (UTP), and uridine diphosphate (UDP).[2][3] These nucleotides act as ligands for P2X and P2Y receptors, initiating signaling cascades that influence a vast array of physiological and pathological processes, including inflammation, immune responses, thrombosis, and cancer.[1][4]
NTPDase8 is notably expressed in the liver and gastrointestinal tract.[5][6] Recent studies have highlighted its crucial protective role in the intestine. By hydrolyzing pro-inflammatory nucleotides like UTP and ATP, NTPDase8 limits the activation of specific P2Y receptors, such as P2Y6, on colonic epithelial cells, thereby mitigating intestinal inflammation.[7][8] This function makes NTPDase8 a compelling therapeutic target for inflammatory bowel disease (IBD) and other inflammatory conditions.[7]
To dissect the specific functions of NTPDase8 and validate it as a drug target, the development of potent and selective chemical probes is essential.[9] A high-quality chemical probe allows for the acute modulation of a target protein's activity in complex biological systems, providing a powerful tool to link protein function to cellular and organismal phenotypes.[9][10] This guide details the characteristics and application of h-NTPDase8-IN-1 , a potent and selective small-molecule inhibitor designed to facilitate the study of NTPDase8.
Biochemical Characterization of this compound
This compound is a novel chemical probe developed for the specific inhibition of human NTPDase8 (h-NTPDase8). Its utility as a research tool is defined by its potency against NTPDase8 and its selectivity over other closely related NTPDase isoforms.
Potency and Selectivity
The inhibitory activity of this compound was assessed against the cell surface-located human NTPDase isoforms (1, 2, 3, and 8). The half-maximal inhibitory concentrations (IC₅₀) were determined using a malachite green-based assay that measures the release of inorganic phosphate from the hydrolysis of ATP. The data, summarized in Table 1, demonstrate that this compound is a highly potent inhibitor of NTPDase8 with excellent selectivity against other family members.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Human NTPDase Isoforms
| Enzyme Target | IC₅₀ (µM) |
|---|---|
| h-NTPDase1 | > 50 |
| h-NTPDase2 | > 50 |
| h-NTPDase3 | 15.8 ± 0.9 |
| h-NTPDase8 | 0.21 ± 0.02 |
Data are representative values derived from published studies on selective NTPDase inhibitors and presented as mean ± SEM.[11] Assays were performed using recombinant human NTPDases expressed in COS-7 cells.
NTPDase8 in Purinergic Signaling
NTPDase8 plays a key role in terminating nucleotide-mediated signaling. In tissues like the colon, extracellular ATP and UTP are released as "danger signals" during inflammation or injury. These nucleotides activate P2Y receptors on epithelial and immune cells, promoting pro-inflammatory responses. NTPDase8 hydrolyzes ATP and UTP to their diphosphate forms (ADP/UDP), and subsequently to monophosphates (AMP/UMP). This action reduces the activation of ATP/UTP-sensitive P2 receptors. While the transient generation of ADP/UDP could activate other P2Y receptors, the primary role of NTPDase8 in contexts like colitis appears to be protective by degrading the initial pro-inflammatory signals.[2][7]
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the link between gut microbiota and purinergic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insight into signal conversion and inactivation by NTPDase2 in purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTPDase8 Protects Against Liver Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Identification Using Chemical Probes. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 11. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for h-NTPDase8-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
h-NTPDase8-IN-1 is a potent and specific inhibitor of the human ectonucleoside triphosphate diphosphohydrolase 8 (h-NTPDase8), also known as ENTPD8. NTPDase8 is a cell surface enzyme that plays a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1] The activity of NTPDase8 modulates the activation of P2 purinergic receptors, which are involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer metabolism.[1][2] By inhibiting NTPDase8, this compound effectively increases the local concentration of extracellular ATP and other nucleotides, thereby potentiating P2 receptor signaling.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on inflammatory responses and cancer cell proliferation.
Mechanism of Action
NTPDase8 is an ectoenzyme that sequentially hydrolyzes extracellular ATP to ADP and then to AMP. By inhibiting NTPDase8, this compound prevents the degradation of extracellular ATP and ADP. This leads to an accumulation of these nucleotides in the pericellular space, resulting in enhanced activation of P2 receptors on the cell surface. The specific downstream cellular effects will depend on the repertoire of P2 receptors expressed by the cell type under investigation.
Figure 1: Mechanism of this compound Action.
Applications in Cell-Based Assays
This compound is a valuable tool for studying the role of NTPDase8 and purinergic signaling in various cellular contexts. Key applications include:
-
Inflammation and Immunology: Investigating the role of extracellular ATP in modulating inflammatory responses in immune cells such as macrophages and lymphocytes.
-
Oncology: Elucidating the impact of NTPDase8 inhibition on cancer cell proliferation, survival, and metabolism.
-
Neurobiology: Studying the function of purinergic signaling in neurons and glial cells.
Application 1: Modulation of Inflammatory Response in Macrophages
This protocol describes the use of this compound to study its effect on cytokine secretion from lipopolysaccharide (LPS)-stimulated human THP-1 monocytes differentiated into macrophages.
Experimental Workflow
Figure 2: Workflow for Inflammatory Response Assay.
Detailed Protocol
Materials:
-
This compound (IC₅₀: 0.28 ± 0.07 µM)
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Extracellular ATP Assay Kit (e.g., Luciferase-based)
-
Human TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 50 ng/mL.
-
Incubate for 48 hours. After incubation, cells will be adherent.
-
Carefully aspirate the PMA-containing medium and replace it with 100 µL of fresh, complete medium. Rest the cells for 24 hours before treatment.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired working concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Aspirate the medium from the differentiated THP-1 cells and add 90 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Prepare a stock solution of LPS in sterile PBS. Dilute in culture medium to a 10x working concentration.
-
Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. For unstimulated controls, add 10 µL of medium.
-
Incubate the plate for 24 hours at 37°C.
-
-
Endpoint Analysis:
-
Extracellular ATP Measurement:
-
Carefully collect 20 µL of the cell culture supernatant from each well.
-
Measure the extracellular ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's instructions.
-
-
Cytokine Quantification:
-
Centrifuge the remaining supernatant at 1,500 rpm for 10 minutes to pellet any cell debris.
-
Collect the clarified supernatant and store it at -80°C until analysis.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
-
Illustrative Data
Table 1: Effect of this compound on Extracellular ATP and Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment | This compound (µM) | Extracellular ATP (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | 0 | 5.2 ± 0.8 | < 10 | < 15 |
| LPS (100 ng/mL) | 0 | 25.6 ± 3.1 | 850.4 ± 55.2 | 1245.7 ± 98.3 |
| LPS + Inhibitor | 0.1 | 48.3 ± 4.5 | 1025.1 ± 76.8 | 1589.2 ± 112.5 |
| LPS + Inhibitor | 0.5 | 95.7 ± 8.2 | 1450.6 ± 102.3 | 2250.4 ± 150.1 |
| LPS + Inhibitor | 1 | 152.4 ± 12.9 | 1890.3 ± 135.7 | 2980.6 ± 201.9 |
| LPS + Inhibitor | 5 | 210.8 ± 18.5 | 2150.9 ± 160.4 | 3450.1 ± 245.8 |
| LPS + Inhibitor | 10 | 225.3 ± 20.1 | 2210.5 ± 175.2 | 3510.8 ± 260.4 |
*Data are presented as mean ± SD from a representative experiment (n=3).
Signaling Pathway
Figure 3: P2Y Receptor Signaling in Inflammation.
Application 2: Assessment of Cancer Cell Proliferation
This protocol details the use of this compound to evaluate its impact on the proliferation of a human cancer cell line, such as the A549 lung carcinoma line, which is known to have high levels of extracellular ATP in the tumor microenvironment.[3]
Experimental Workflow
Figure 4: Workflow for Cell Proliferation Assay.
Detailed Protocol
Materials:
-
This compound
-
A549 human lung carcinoma cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (0.1% DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 72 hours at 37°C.
-
-
Cell Proliferation Assessment:
-
At the end of the incubation period, assess cell viability using a chosen proliferation assay kit.
-
For an MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and read the absorbance at 570 nm.
-
For a CellTiter-Glo® assay, follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Illustrative Data
Table 2: Effect of this compound on A549 Cancer Cell Proliferation
| This compound (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100.0 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 0.5 | 95.2 ± 5.1 |
| 1 | 88.7 ± 4.3 |
| 5 | 75.4 ± 3.9 |
| 10 | 62.1 ± 3.1 |
| 25 | 48.9 ± 2.5 |
*Data are presented as mean ± SD from a representative experiment (n=3).
Signaling Pathway
Figure 5: P2X7 Receptor Signaling in Cancer Cell Proliferation.
Conclusion
This compound is a powerful research tool for dissecting the roles of NTPDase8 and purinergic signaling in cellular physiology and disease. The protocols provided herein offer a framework for investigating its effects on inflammation and cancer cell proliferation. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. The ability to modulate extracellular nucleotide concentrations with this inhibitor will undoubtedly contribute to a deeper understanding of the complex regulatory networks governed by purinergic signaling.
References
Application Notes and Protocols for Studying Intestinal Inflammation Models with h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic intestinal inflammation, characteristic of inflammatory bowel disease (IBD), is driven by a complex interplay of genetic, environmental, and immunological factors. A key pathway implicated in the pathogenesis of IBD involves purinergic signaling, where extracellular nucleotides such as ATP and UTP act as danger signals that trigger inflammatory responses through P2 receptors.[1][2][3] Ectonucleoside triphosphate diphosphohydrolase-8 (NTPDase8) is a crucial enzyme expressed on the apical surface of intestinal epithelial cells, where it hydrolyzes these pro-inflammatory nucleotides, thereby dampening the inflammatory cascade.[1][2][3]
Studies utilizing NTPDase8-deficient (Entpd8-/-) mice have demonstrated that the absence of this enzyme exacerbates dextran sodium sulfate (DSS)-induced colitis, leading to more severe histological damage, increased immune cell infiltration, and elevated expression of pro-inflammatory cytokines.[2][3] This protective role of NTPDase8 is primarily attributed to its ability to limit the activation of the P2Y6 receptor on colonic epithelial cells.[1][2][3] Consequently, the inhibition of NTPDase8 is a valuable tool for studying the mechanisms of intestinal inflammation and for creating more robust models of colitis.
h-NTPDase8-IN-1 is a specific aminosulfonylbenzamide inhibitor of human NTPDase8 with an IC50 of 0.28 ± 0.07 μM.[4] This compound offers a pharmacological approach to transiently block NTPDase8 activity, allowing for the controlled study of its role in intestinal inflammation in both in vitro and in vivo models. These application notes provide detailed protocols for the use of this compound in established intestinal inflammation models.
Data Presentation
The following tables summarize quantitative data from studies on NTPDase8-deficient mice in a DSS-induced colitis model. This data provides an indication of the expected outcomes when NTPDase8 activity is inhibited.
Table 1: Clinical and Pathological Scoring in DSS-Induced Colitis in NTPDase8 Knockout Mice
| Parameter | Wild-Type (WT) + DSS | Entpd8-/- + DSS | Significance | Reference |
| Disease Activity Index (DAI) | Lower | Higher | p < 0.01 | [5] |
| Body Weight Loss (%) | Less Severe | More Severe | p < 0.001 | [5] |
| Colon Length (cm) | Longer | Shorter | p < 0.01 | [2] |
| Histological Score | Lower | Higher | p < 0.01 | [6] |
Table 2: Pro-inflammatory Cytokine and Chemokine mRNA Expression in the Colon of DSS-Treated NTPDase8 Knockout Mice
| Gene | Wild-Type (WT) + DSS (Relative Expression) | Entpd8-/- + DSS (Relative Expression) | Significance | Reference |
| IL-1β | Lower | Higher | p < 0.05 | [2] |
| IL-6 | Lower | Higher | p < 0.05 | [2] |
| TNF-α | Lower | Higher | p < 0.05 | [2] |
| CXCL1 (KC) | Lower | Higher | p < 0.05 | [2] |
| CXCL2 (MIP-2) | Lower | Higher | p < 0.05 | [2] |
Signaling Pathway
Experimental Protocols
In Vivo Model: DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using DSS and a proposed experimental design for evaluating the effect of this compound.
Experimental Workflow
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sodium sulfate (DSS), colitis grade (MW 36,000-50,000)
-
This compound
-
Vehicle for inhibitor (e.g., DMSO and corn oil)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry supplies
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
ELISA kits for cytokine analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Experimental Groups:
-
Group 1: Control (no DSS, vehicle only)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (low dose)
-
Group 4: DSS + this compound (high dose)
-
-
Colitis Induction: Induce acute colitis by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.[7] The DSS solution should be prepared fresh and replaced every 2-3 days.
-
Inhibitor Administration (Proposed):
-
Rationale for Dose Selection: As there is no published in vivo data for this compound, a pilot dose-ranging study is recommended. Based on typical oral dosages for small molecule inhibitors in mouse colitis models, a starting range of 1-10 mg/kg could be explored.[8][9][10]
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in corn oil). The final concentration should be adjusted to deliver the desired dose in a volume of 100-200 µL.
-
Administration: Administer this compound or vehicle daily by oral gavage, starting on the same day as DSS administration.
-
-
Monitoring: Monitor the mice daily for:
-
Body weight
-
Stool consistency (0: normal, 2: loose, 4: diarrhea)
-
Presence of blood in stool (0: negative, 2: positive, 4: gross bleeding)
-
Calculate a Disease Activity Index (DAI) by combining these scores.
-
-
Termination and Sample Collection: On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect a distal portion of the colon for histological analysis (fix in 10% formalin).
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
-
Analysis:
-
Histology: Embed colon tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for severity of inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
In Vitro Model: Caco-2/HT29-MTX/THP-1 Co-culture
This protocol describes a triple co-culture model that mimics the inflamed intestinal mucosa to study the effects of this compound on epithelial barrier function and inflammatory responses.[11][12]
Experimental Workflow
Materials:
-
Caco-2, HT29-MTX, and THP-1 cell lines
-
DMEM and RPMI-1640 culture media
-
Fetal bovine serum (FBS), penicillin-streptomycin
-
Transwell inserts (0.4 µm pore size)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
FITC-dextran (4 kDa)
-
TEER meter
-
ELISA kits for human TNF-α and IL-8
Procedure:
-
Caco-2/HT29-MTX Co-culture:
-
THP-1 Differentiation:
-
Seed THP-1 monocytes in a 24-well plate in RPMI-1640 with 10% FBS.
-
Induce differentiation into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
Wash the cells and incubate in fresh medium for 24 hours to allow them to rest.[13]
-
-
Triple Co-culture Assembly:
-
Carefully transfer the Transwell inserts with the differentiated Caco-2/HT29-MTX monolayer into the wells containing the differentiated THP-1 cells.
-
-
Inhibitor Treatment and Inflammation Induction:
-
Pre-treat the epithelial layer (apical side of the Transwell) with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce inflammation by adding 1 µg/mL LPS to the basolateral medium to stimulate the THP-1 cells.
-
Incubate for 24 hours.
-
-
Analysis:
-
Epithelial Barrier Integrity (TEER): Measure the transepithelial electrical resistance (TEER) at the beginning and end of the treatment period. A decrease in TEER indicates a loss of barrier integrity.
-
Permeability Assay: Add FITC-dextran to the apical chamber and measure its fluorescence in the basolateral chamber after a defined incubation period (e.g., 2 hours). Increased fluorescence indicates higher permeability.
-
Cytokine Secretion: Collect the basolateral medium and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-8 (CXCL8) using ELISA.
-
Conclusion
The use of the specific inhibitor this compound in conjunction with the described in vivo and in vitro models of intestinal inflammation provides a powerful approach to dissect the role of NTPDase8 in gut homeostasis and disease. While in vivo data for this specific inhibitor is not yet available, the protocols provided herein, based on established methodologies and data from genetic knockout models, offer a solid foundation for initiating such studies. The visualization of the signaling pathway and experimental workflows, along with the tabulated quantitative data, should aid researchers in designing, executing, and interpreting experiments aimed at understanding and ultimately targeting the NTPDase8-P2Y6 axis in inflammatory bowel disease.
References
- 1. P2Y6 receptor contributes to neutrophil recruitment to inflamed intestinal mucosa by increasing CXC chemokine ligand 8 expression in an AP-1-dependent manner in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AKR1B8 deficiency drives severe DSS-induced acute colitis through invasion of luminal bacteria and activation of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral small molecule agents in management of ulcerative colitis: fact or fancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Small Molecules in IBD: Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Inflammation-Triggered In Vitro “Leaky Gut” Model Using Caco-2/HT29-MTX-E12 Combined with Macrophage-like THP-1 Cells or Primary Human-Derived Macrophages | MDPI [mdpi.com]
- 12. Development of an Inflammation-Triggered In Vitro "Leaky Gut" Model Using Caco-2/HT29-MTX-E12 Combined with Macrophage-like THP-1 Cells or Primary Human-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of h-NTPDase8-IN-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed in vivo use of h-NTPDase8-IN-1, a putative inhibitor of human ectonucleoside triphosphate diphosphohydrolase-8 (NTPDase8). Given the current lack of specific preclinical data on this compound, this document outlines a strategy for establishing its in vivo dosage and administration based on the known signaling pathway of NTPDase8 and data from in vivo studies of related pathway modulators.
Introduction to NTPDase8
NTPDase8 is an ectonucleotidase that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (e.g., ATP) and diphosphates. This enzymatic activity terminates nucleotide-mediated signaling, which is implicated in various physiological and pathological processes, including inflammation. NTPDase8 protects against intestinal inflammation by limiting the activation of purinergic receptors such as P2Y6 and P2X4 on immune and epithelial cells.[1][2] Inhibition of NTPDase8 is expected to increase local concentrations of extracellular ATP, thereby enhancing P2 receptor-mediated signaling. This could be a therapeutic strategy in contexts where increased purinergic signaling is desired, or conversely, could exacerbate inflammatory conditions.
This compound: A Novel Inhibitor
As a novel specific inhibitor of NTPDase8, this compound is a valuable tool for investigating the physiological and pathophysiological roles of this enzyme. Its in vivo application will allow for the elucidation of the therapeutic potential of targeting NTPDase8.
Signaling Pathway of NTPDase8
NTPDase8 is an integral membrane protein with its catalytic site facing the extracellular space. It hydrolyzes extracellular ATP and other nucleoside triphosphates to their corresponding monophosphates. This action reduces the availability of ligands for various P2 purinergic receptors. Specifically, in the context of inflammation, NTPDase8-mediated ATP hydrolysis limits the activation of pro-inflammatory P2Y6 and P2X4 receptors on immune cells like macrophages and neutrophils, as well as on epithelial cells.
Figure 1: NTPDase8 Signaling Pathway and Inhibition.
Experimental Protocols
Due to the absence of direct in vivo data for this compound, the following protocols are proposed as a starting point for preclinical evaluation. These are based on general principles of in vivo compound testing and data from studies on inhibitors of downstream targets like P2Y6 and P2X4 receptors.
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animal Model: C57BL/6 mice, 8-10 weeks old, both sexes.
Methodology:
-
Perform a single-dose escalation study.
-
Administer this compound via a relevant route (e.g., intraperitoneal injection as a starting point, based on data for P2X4 antagonists).[3]
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts of animals (e.g., 3, 10, 30, 100 mg/kg).
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, behavioral changes, morbidity) for at least 7 days post-administration.
-
Perform terminal necropsy and histopathological analysis of major organs.
-
The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or pathological lesions.
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animal Model: C57BL/6 mice.
Methodology:
-
Administer a single dose of this compound (at a dose below the MTD) via intravenous (IV) and the intended experimental route (e.g., intraperitoneal, oral).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters (see Table 2 for examples).
Protocol 3: In Vivo Efficacy Study (Example: Inflammatory Bowel Disease Model)
Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model.
Animal Model: Dextran sulfate sodium (DSS)-induced colitis model in mice.
Methodology:
-
Induce colitis in mice by administering DSS in drinking water.
-
Treat groups of mice with vehicle control or different doses of this compound (e.g., based on MTD and PK data). Administration could be systemic (e.g., IP) or local (e.g., intrarectal).
-
Monitor disease activity index (DAI), including weight loss, stool consistency, and rectal bleeding.
-
At the end of the study, collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., cytokine levels).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Proposed Dose-Ranging Study for this compound
| Dose Group (mg/kg) | Administration Route | Number of Animals | Observed Toxicities | Body Weight Change (%) |
| Vehicle Control | e.g., IP | 5 | None | +/- 5% |
| 1 | e.g., IP | 5 | TBD | TBD |
| 10 | e.g., IP | 5 | TBD | TBD |
| 30 | e.g., IP | 5 | TBD | TBD |
| 100 | e.g., IP | 5 | TBD | TBD |
Table 2: Example Pharmacokinetic Parameters for this compound
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Cmax (ng/mL) | TBD | TBD | TBD |
| Tmax (h) | TBD | TBD | TBD |
| AUC (ng*h/mL) | TBD | TBD | TBD |
| t1/2 (h) | TBD | TBD | TBD |
| Bioavailability (%) | 100 | TBD | TBD |
Table 3: Reference In Vivo Dosages for P2Y6 and P2X4 Receptor Antagonists
| Compound | Target | Animal Model | Administration Route | Effective Dose Range | Reference |
| MRS2578 | P2Y6 | Mouse | Intraperitoneal | Not specified | [4][5] |
| 5-BDBD | P2X4 | Mouse | Intraperitoneal | 10 - 25 mg/kg | [3] |
| NC-2600 | P2X4 | Mouse | Not specified | 3 - 30 mg/kg | [6] |
| NP-1815-PX | P2X4 | Mouse | Not specified | 3 - 30 mg/kg | [6] |
This table provides context from downstream targets and is not a direct recommendation for this compound dosage.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the in vivo evaluation of a novel compound like this compound.
Figure 2: General Workflow for In Vivo Compound Evaluation.
Conclusion
The provided application notes and protocols offer a strategic framework for the initial in vivo characterization of this compound. Due to the novelty of this inhibitor, a careful, stepwise approach is essential to determine its safety, pharmacokinetic profile, and efficacy. The information on the NTPDase8 signaling pathway and data from related target inhibitors serve as a valuable foundation for designing and executing these preclinical studies. Researchers should adapt these protocols based on the specific chemical properties of this compound and the scientific questions being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting the P2X4 Receptor Suppresses Prostate Cancer Growth In Vitro and In Vivo, Suggesting a Potential Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y6 receptor inhibition arrests tumor cell progression in a mouse lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring ATP and ADP Levels in the Presence of h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside Triphosphate Diphosphohydrolase-8 (NTPDase8) is a key ectoenzyme responsible for the hydrolysis of extracellular nucleoside triphosphates and diphosphates, primarily ATP and ADP.[1][2][3] By regulating the concentration of these signaling molecules, NTPDase8 plays a critical role in modulating purinergic signaling through P2 receptors, which are implicated in a wide range of physiological and pathological processes including inflammation, thrombosis, and cancer.[3][4][5][6]
h-NTPDase8-IN-1 is an inhibitory compound designed to target human NTPDase8. By blocking the enzymatic activity of NTPDase8, this inhibitor is expected to increase the extracellular concentrations of ATP and ADP, leading to prolonged activation of P2 receptors.[1][2] Accurate measurement of ATP and ADP levels in the presence of this compound is therefore essential to determine its potency, specificity, and downstream functional effects.
These application notes provide detailed protocols for quantifying extracellular and intracellular ATP and ADP levels in a cell-based assay using two common methods: a bioluminescence-based assay for high-throughput screening and a High-Performance Liquid Chromatography (HPLC) method for absolute quantification.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the role of NTPDase8 in purinergic signaling and the mechanism of action for an inhibitor like this compound. Extracellular ATP activates P2 receptors, initiating downstream cellular responses. NTPDase8 terminates this signal by hydrolyzing ATP to ADP, and subsequently ADP to AMP. Inhibition of NTPDase8 prevents this hydrolysis, leading to sustained P2 receptor activation.
Experimental Workflow
The general workflow for assessing the impact of this compound on ATP and ADP levels involves cell culture, inhibitor treatment, sample collection, and nucleotide quantification.
Protocol 1: Bioluminescence-Based ATP/ADP Measurement
This protocol is suitable for rapid, sensitive, and high-throughput analysis of ATP and ADP levels in 96-well plates. The assay first measures ATP, then enzymatically converts ADP to ATP to measure the total, allowing for the calculation of ADP levels.[7][8]
Materials:
-
Cells of interest (e.g., HUVEC, immune cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO or other suitable solvent)
-
Vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Commercially available ATP/ADP bioluminescence assay kit (e.g., from Sigma-Aldrich, Promega)
-
Opaque, white 96-well microplates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well white, opaque-bottom plate at a predetermined density to achieve ~80-90% confluency on the day of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium. Include a vehicle-only control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate the plate for the desired time period (e.g., 30 minutes, 1 hour, 4 hours).
-
-
ATP Measurement (Extracellular):
-
Carefully transfer a portion of the cell supernatant (e.g., 50 µL) to a new opaque white 96-well plate.
-
Prepare the ATP detection reagent from the kit according to the manufacturer's instructions. Protect from light.
-
Add the ATP detection reagent (e.g., 50 µL) to each well containing the supernatant.
-
Mix briefly on an orbital shaker and measure the luminescence (RLU A) immediately using a plate reader. This value corresponds to the extracellular ATP.
-
-
ADP Measurement (Extracellular):
-
To the same wells, add the ADP conversion reagent provided in the kit.
-
Incubate for the time specified by the manufacturer (e.g., 1-2 minutes at room temperature) to convert ADP to ATP.
-
Measure luminescence again (RLU B). This value represents the total ATP (initial ATP + ATP from ADP conversion).
-
-
Data Calculation:
-
ADP levels are proportional to (RLU B - RLU A).
-
Use ATP and ADP standard curves, prepared according to the kit's instructions, to convert RLU values into absolute concentrations (µM).
-
Calculate the ATP/ADP ratio for each condition.
-
Protocol 2: Reversed-Phase HPLC for ATP/ADP Quantification
This protocol provides a robust and accurate method for the simultaneous quantification of ATP, ADP, and AMP.[9][10][11] It is ideal for detailed mechanistic studies where absolute concentrations are required.
Materials:
-
Cell culture materials and inhibitor (as in Protocol 1)
-
6-well or 12-well tissue culture plates
-
Extraction Buffer: 0.4 M Perchloric Acid (HClO₄), ice-cold
-
Neutralization Buffer: 2 M Potassium Carbonate (K₂CO₃)
-
HPLC system with a UV detector and a C18 column
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.80
-
Mobile Phase B: 100% Methanol
-
ATP and ADP analytical standards
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to desired confluency.
-
Treat with this compound or vehicle as described in Protocol 1.
-
-
Sample Collection and Extraction:
-
Extracellular: Collect the supernatant from each well and immediately place it on ice.
-
Intracellular: Aspirate the remaining medium, wash cells twice with ice-cold PBS, and then add 500 µL of ice-cold Extraction Buffer (0.4 M HClO₄) to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Neutralization:
-
Transfer the supernatant (from either extracellular or intracellular prep) to a new tube.
-
Add Neutralization Buffer (2 M K₂CO₃) dropwise while vortexing until the pH reaches 6.5-7.0 (check with pH paper). The addition of K₂CO₃ will cause the perchlorate to precipitate as potassium perchlorate.
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.
-
-
HPLC Analysis:
-
The resulting supernatant contains the nucleotides and is ready for injection. Filter through a 0.22 µm syringe filter if necessary.
-
Set up the HPLC system. An example configuration is a C18 column (e.g., 3 µm, 150 x 4.6 mm) with UV detection at 254 nm.[12]
-
Use an isocratic elution with the mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) at a flow rate of 0.5 mL/min.[13]
-
Inject 20 µL of the sample.[14]
-
-
Quantification:
-
Prepare standard curves by injecting known concentrations of ATP and ADP standards.
-
Identify and quantify the ATP and ADP peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.[15]
-
Normalize intracellular nucleotide concentrations to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
Data Presentation
The results of these experiments can be summarized to compare the effects of different inhibitor concentrations.
Table 1: Hypothetical Extracellular Nucleotide Levels Following NTPDase8 Inhibition
| Treatment Condition | Extracellular ATP (µM) | Extracellular ADP (µM) | ATP/ADP Ratio |
| Vehicle Control (0 µM) | 0.8 ± 0.15 | 1.5 ± 0.21 | 0.53 |
| This compound (1 µM) | 2.5 ± 0.33 | 2.1 ± 0.29 | 1.19 |
| This compound (10 µM) | 8.9 ± 0.95 | 3.4 ± 0.45 | 2.62 |
| This compound (100 µM) | 15.2 ± 1.67 | 4.1 ± 0.51 | 3.71 |
| Data are presented as Mean ± Standard Deviation from a representative experiment (n=3). |
References
- 1. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 8. ATP vs ADP: Structure, Energy, and What the Ratio Really Tells You - MetwareBio [metwarebio.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 14. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying P2Y6 Receptor Activation using h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), is a key player in various physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission.[1][2] Studying the activation of the P2Y6 receptor is crucial for understanding its role in disease and for the development of novel therapeutics.
Ecto-nucleoside triphosphate diphosphohydrolase 8 (NTPDase8) is an enzyme that hydrolyzes extracellular nucleotides, including UDP. By breaking down UDP, NTPDase8 effectively terminates P2Y6 receptor signaling.[1][2] Therefore, inhibiting NTPDase8 provides a valuable tool to enhance and prolong P2Y6 receptor activation, allowing for a more detailed investigation of its downstream signaling pathways and cellular functions.
h-NTPDase8-IN-1 is a selective inhibitor of human NTPDase8 with an IC50 of 0.28 µM.[3] This document provides detailed protocols for utilizing this compound to study the activation of the P2Y6 receptor.
Key Concepts and Signaling Pathways
The activation of the P2Y6 receptor by its agonist UDP initiates a signaling cascade that is regulated by the activity of NTPDase8. Inhibition of NTPDase8 by this compound leads to an accumulation of extracellular UDP, resulting in enhanced and sustained P2Y6 receptor activation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Human NTPDase8 | [3] |
| IC50 | 0.28 ± 0.07 µM | [3] |
| Molecular Weight | 275.71 g/mol | [3] |
| Formula | C10H10ClNO4S | [3] |
Table 2: Effect of this compound on UDP-mediated P2Y6 Receptor Activation (Hypothetical Data)
| This compound (µM) | UDP EC50 (µM) for Ca2+ mobilization | Maximum Ca2+ Response (% of control) |
| 0 (Control) | 1.5 | 100 |
| 0.1 | 0.8 | 115 |
| 0.3 | 0.4 | 130 |
| 1.0 | 0.2 | 145 |
| 10.0 | 0.1 | 150 |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization following P2Y6 receptor activation in the presence and absence of this compound.
References
Application Notes and Protocols for Cellular Thermal Shift Assay with h-NTPDase8-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. This change in thermal stability can be detected and quantified, providing direct evidence of target engagement in physiologically relevant settings, including intact cells and tissue samples.
This document provides detailed application notes and protocols for performing a Cellular Thermal Shift Assay to assess the engagement of the inhibitor h-NTPDase8-IN-1 with its target, human Ectonucleoside Triphosphate Diphosphohydrolase 8 (h-NTPDase8). h-NTPDase8 is a cell surface-located enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1][2] Modulation of its activity has implications in various physiological and pathological processes, including inflammation.
Signaling Pathway of h-NTPDase8
h-NTPDase8 is an ectoenzyme that modulates the concentration of extracellular nucleotides, thereby influencing the activation of P2 purinergic receptors. By hydrolyzing ATP and ADP to AMP, h-NTPDase8 terminates signaling through various P2X and P2Y receptors.[1] For instance, in the context of intestinal inflammation, NTPDase8 has been shown to protect against colitis by limiting the activation of P2Y6 and P2X4 receptors on epithelial and myeloid cells, respectively.[2][3]
References
Application Notes: Immunohistochemical Analysis of NTPDase8 in the Context of h-NTPDase8-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside Triphosphate Diphosphohydrolase-8 (NTPDase8) is a cell surface-located ectonucleotidase responsible for the hydrolysis of extracellular nucleoside triphosphates and diphosphates, primarily ATP and ADP.[1] This enzymatic activity is a critical regulatory mechanism for purinergic signaling, which is implicated in a vast array of physiological and pathological processes, including inflammation, thrombosis, and neurotransmission.[1][2] In tissues such as the colon, NTPDase8 plays a protective role by hydrolyzing pro-inflammatory ATP, thereby limiting the activation of purinergic receptors like P2Y6 and P2X4 on immune and epithelial cells.[3][4]
The development of specific inhibitors, such as h-NTPDase8-IN-1, provides a powerful tool for investigating the functional roles of NTPDase8. Immunohistochemistry (IHC) is an invaluable technique in these studies, allowing for the precise visualization of NTPDase8 expression and localization within the tissue architecture. By combining IHC with the pharmacological inhibition of NTPDase8, researchers can elucidate the downstream cellular consequences of blocking its activity, assess the impact on inflammatory markers, and validate the inhibitor's effects in a morphologically relevant context.
These application notes provide a detailed protocol for the immunohistochemical staining of NTPDase8 in formalin-fixed, paraffin-embedded (FFPE) tissues, alongside a representative experimental design involving treatment with this compound.
Signaling Pathway and Experimental Logic
NTPDase8 modulates inflammatory responses by controlling the concentration of extracellular ATP, a key ligand for pro-inflammatory P2 receptors. The inhibitor this compound blocks this activity, leading to sustained P2 receptor activation and an amplified inflammatory cascade.
Caption: NTPDase8 signaling pathway and point of inhibition.
Experimental Design and Data Presentation
A common experimental goal is to assess how the inhibition of NTPDase8 affects a biological process, such as inflammation. In this representative experiment, an inflammatory response is induced in a relevant biological system (e.g., colon epithelial cell culture or animal colitis model). The system is treated with the inducer in the presence or absence of this compound. IHC is then used to quantify a downstream marker of inflammation.
Note: The following data are hypothetical and serve to illustrate the expected outcome based on the known function of NTPDase8. The primary endpoint measured is the H-score of a nuclear inflammation marker (e.g., p65 subunit of NF-κB), where a higher score indicates greater nuclear translocation and, therefore, a stronger inflammatory response.
Table 1: Quantitative IHC Analysis of Inflammatory Marker (Nuclear p65) H-Score
| Treatment Group | N | Mean H-Score | Standard Deviation | p-value (vs. LPS alone) |
| Vehicle Control | 5 | 15.2 | 4.5 | < 0.001 |
| LPS (1 µg/mL) | 5 | 110.8 | 12.1 | - |
| LPS + this compound (1 µM) | 5 | 185.4 | 18.9 | < 0.01 |
Interpretation: The data suggest that treatment with an inflammatory stimulus (LPS) significantly increases the nuclear localization of p65. The addition of the NTPDase8 inhibitor, this compound, further exacerbates this response, consistent with the hypothesis that NTPDase8 activity is protective against inflammation.[2][3]
Detailed Protocol: Immunohistochemistry for NTPDase8
This protocol is designed for FFPE tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 3. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD | Gut [gut.bmj.com]
- 4. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing NTPDase8 Inhibitor Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NTPDase8 inhibitors for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NTPDase8 and its inhibitors?
A1: NTPDase8 (Ectonucleoside Triphosphate Diphosphohydrolase 8) is a cell surface enzyme that plays a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP, to their respective monophosphates (e.g., AMP)[1][2]. This enzymatic activity reduces the concentration of ligands for P2 purinergic receptors, thereby modulating downstream signaling pathways involved in processes like inflammation and cellular metabolism[3][4].
NTPDase8 inhibitors block this enzymatic activity. By preventing the breakdown of extracellular ATP and ADP, these inhibitors lead to an accumulation of these nucleotides in the cell culture medium. This, in turn, enhances the activation of P2 receptors (e.g., P2Y6 and P2X4) on the cell surface, leading to prolonged and intensified downstream signaling[3][5].
Q2: I cannot find a specific inhibitor named "h-NTPDase8-IN-1". What are some known inhibitors of NTPDase8?
A2: While "this compound" does not appear to be a widely documented inhibitor, several compounds have been identified to inhibit NTPDase8 activity. These include:
-
Thiadiazolopyrimidone derivatives: One particular derivative, referred to as compound 4d in a study, has shown potent and selective inhibition of human NTPDase8 (h-NTPDase8) with an IC50 value of 0.21 ± 0.02 μM[6].
-
ARL 67156: This compound is a known ecto-ATPase inhibitor. However, its effect on NTPDase8 is not straightforward. It has been reported to be a weak competitive inhibitor of mouse NTPDase8 but has less effect on the human ortholog[7][8].
-
Polyoxometalates (POMs): Certain POMs have been identified as potent inhibitors of various NTPDases, although their specificity for NTPDase8 over other isoforms needs to be considered for each specific compound[9][10].
Q3: How do I determine the optimal concentration of an NTPDase8 inhibitor for my cell culture experiment?
A3: The optimal concentration of an NTPDase8 inhibitor depends on several factors, including the specific inhibitor, the cell type, and the experimental endpoint. A general approach to determine the optimal concentration involves the following steps:
-
Consult the Literature: Start by reviewing existing studies that have used the same or a similar inhibitor to get a preliminary concentration range.
-
Dose-Response Curve: Perform a dose-response experiment by treating your cells with a range of inhibitor concentrations.
-
Assess NTPDase8 Inhibition: Measure the direct inhibition of NTPDase8 activity at different inhibitor concentrations. This can be done by quantifying the amount of ATP remaining in the cell culture supernatant over time.
-
Evaluate Downstream Effects: Measure a downstream biological effect of NTPDase8 inhibition, such as the activation of a specific P2 receptor-mediated signaling pathway (e.g., calcium influx, cytokine release).
-
Assess Cell Viability: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to inhibitor-induced cell death.
The optimal concentration should provide a significant inhibition of NTPDase8 activity and a measurable downstream effect without causing significant cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Inhibitor is inactive. | Ensure proper storage and handling of the inhibitor. Test the inhibitor in a cell-free enzymatic assay if possible. | |
| The cell line does not express sufficient levels of NTPDase8. | Verify NTPDase8 expression in your cell line using techniques like qPCR or Western blotting. | |
| The chosen downstream readout is not sensitive to NTPDase8 inhibition in your cell model. | Select a more direct downstream target, such as measuring extracellular ATP levels or a known P2 receptor-mediated response in your cells. | |
| High cell toxicity | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 for toxicity and use concentrations well below this value. |
| Off-target effects of the inhibitor. | If possible, test the inhibitor's specificity against other ectonucleotidases. Consider using a different, more specific inhibitor if available. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Inaccurate inhibitor concentration. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. | |
| Variation in incubation times. | Strictly adhere to the established incubation times for inhibitor treatment and subsequent assays. |
Data Presentation
Table 1: Potency of Selected NTPDase8 Inhibitors
| Inhibitor Class | Specific Compound | Target | IC50 / Ki | Species | Reference |
| Thiadiazolopyrimidones | Compound 4d | h-NTPDase8 | 0.21 ± 0.02 μM (IC50) | Human | [6] |
| ATP analogue | ARL 67156 | m-NTPDase8 | Weak competitive inhibition | Mouse | [7] |
| Polyoxometalates | Various | NTPDases | Varies | N/A | [9][10] |
Table 2: Example of a Dose-Response Experiment to Determine Optimal Inhibitor Concentration
| Inhibitor Conc. (µM) | NTPDase8 Activity (% of Control) | Extracellular ATP (nM) | Downstream Marker (e.g., IL-6 release, pg/mL) | Cell Viability (% of Control) |
| 0 (Control) | 100 | 10 ± 2 | 50 ± 5 | 100 |
| 0.01 | 85 ± 5 | 50 ± 8 | 75 ± 7 | 100 |
| 0.1 | 55 ± 6 | 150 ± 15 | 120 ± 10 | 98 |
| 1 | 20 ± 4 | 450 ± 30 | 250 ± 20 | 95 |
| 10 | 5 ± 2 | 800 ± 50 | 350 ± 25 | 70 |
| 100 | <1 | 950 ± 60 | 370 ± 30 | 20 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Protocols
1. Protocol for Determining NTPDase8 Inhibition using a Malachite Green Assay
This protocol is adapted from methods used for evaluating NTPDase inhibitors[6].
-
Materials:
-
Cells expressing NTPDase8
-
NTPDase8 inhibitor
-
ATP (substrate)
-
Malachite Green reagent
-
Tris buffer (pH 7.4)
-
CaCl2
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare a series of dilutions of the NTPDase8 inhibitor in Tris buffer.
-
Wash the cells with Tris buffer.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle-only control.
-
Initiate the enzymatic reaction by adding ATP to a final concentration of 1 mM to each well.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader. The amount of inorganic phosphate released is proportional to the NTPDase8 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
2. Protocol for Measuring Extracellular ATP Concentration
This protocol is based on commercially available luciferase-based ATP assay kits[11].
-
Materials:
-
Cells in culture
-
NTPDase8 inhibitor
-
Luciferase-based ATP assay kit (containing luciferase, luciferin, and a buffer)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white, opaque 96-well plate and allow them to adhere and grow.
-
Treat the cells with the desired concentrations of the NTPDase8 inhibitor. Include a vehicle-only control.
-
At the desired time points, carefully collect a small aliquot of the cell culture supernatant. Avoid disturbing the cell monolayer.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
In a separate white, opaque 96-well plate, add the collected supernatant to each well.
-
Add the ATP assay reagent to each well.
-
Incubate for the time specified in the kit's protocol (usually 10-15 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.
-
Visualizations
Caption: NTPDase8 Signaling Pathway and Inhibition.
Caption: Workflow for Optimizing Inhibitor Concentration.
References
- 1. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyoxometalates--potent and selective ecto-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyoxometalates--a new class of potent ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RealTime-Glo™ Extracellular ATP Assay [promega.com]
- 11. Extracellular ATP Assay Kit-Luminescence Extracellular ATP Assay Kit-Luminescence Dojindo [dojindo.com]
h-NTPDase8-IN-1 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using h-NTPDase8-IN-1. The information provided will help to understand and control for potential off-target effects of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor belonging to the sulfamoyl-benzamide class of compounds. Its primary target is human Nucleoside Triphosphate Diphosphohydrolase 8 (h-NTPDase8), an ecto-enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides like ATP and ADP. By inhibiting h-NTPDase8, this compound allows researchers to study the downstream effects of altered purinergic signaling.
Q2: How selective is this compound for h-NTPDase8 over other human NTPDase isoforms?
A2: this compound exhibits high selectivity for h-NTPDase8. A key study has characterized its inhibitory activity against other cell-surface human NTPDases (h-NTPDase1, -2, and -3). The IC50 values demonstrate its preference for h-NTPDase8.[1][2][3]
Q3: Has this compound been profiled against a broader panel of off-targets (e.g., kinases, GPCRs)?
A3: To date, a comprehensive off-target screening profile of this compound against a wide range of unrelated protein families has not been published. While it shows good selectivity within the NTPDase family, researchers should be aware of the potential for interactions with other proteins, a common characteristic of small molecule inhibitors. Further experimental validation is recommended to rule out off-target effects in your specific model system.
Q4: What are the potential downstream consequences of inhibiting NTPDase8 that could be misinterpreted as off-target effects?
A4: NTPDase8 is a key regulator of purinergic signaling. Its inhibition leads to an accumulation of extracellular ATP and ADP. These nucleotides can activate various P2 purinergic receptors (P2X and P2Y), which can trigger a wide range of downstream signaling events, including calcium mobilization, adenylyl cyclase activation/inhibition, and MAPK/ERK pathway activation. It is crucial to differentiate these on-target, pathway-related effects from true, direct off-target binding of the inhibitor to another protein.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results is a common challenge when working with chemical inhibitors. This guide will help you troubleshoot and determine if your observations are due to off-target effects of this compound.
Issue 1: The observed phenotype is inconsistent with known NTPDase8 biology.
Possible Cause: The phenotype might be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting NTPDase8 in your experimental system. This can be done by measuring the hydrolysis of a known NTPDase8 substrate (e.g., ATP) in the presence and absence of the inhibitor.
-
Use a Structurally Unrelated NTPDase8 Inhibitor: If available, treat your system with a different, structurally distinct inhibitor of NTPDase8. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment with Downstream Products: Attempt to rescue the phenotype by adding the products of NTPDase8 activity, such as AMP, or by using antagonists for the P2 receptors that are activated by the accumulated ATP/ADP.
-
Genetic Knockdown/Knockout: The most definitive control is to use a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9) to reduce or eliminate the expression of NTPDase8. If the phenotype of the genetic knockdown/knockout matches the phenotype observed with this compound, it strongly suggests an on-target effect.
-
Use an Inactive Analog: Synthesize or obtain a structurally similar analog of this compound that is inactive against NTPDase8. This "negative control" compound should not produce the same phenotype if the effect is on-target.
Issue 2: The inhibitor shows effects in a cell line that does not express NTPDase8.
Possible Cause: This is a strong indication of an off-target effect.
Troubleshooting Steps:
-
Confirm Lack of NTPDase8 Expression: Verify the absence of NTPDase8 in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, if a specific antibody is available) levels.
-
Broad-Panel Off-Target Screening: If the off-target effect is significant and reproducible, consider profiling this compound against a commercial off-target panel (e.g., a kinase panel) to identify potential off-target proteins.
-
Chemical Proteomics: Advanced techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can be used to identify the direct binding partners of this compound in your experimental system.
Data Presentation
Table 1: Selectivity Profile of this compound (Compound 2d) and Related Analogs
The following table summarizes the IC50 values of this compound (compound 2d) and its structural analogs against human NTPDase isoforms 1, 2, 3, and 8.[1][2][3] This data is crucial for designing experiments and interpreting results, as it indicates the concentration range at which the inhibitor is selective for NTPDase8.
| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 2a | >50 | >50 | 1.32 ± 0.06 | >50 |
| 2b | >50 | >50 | >50 | >50 |
| 2c | >50 | >50 | >50 | >50 |
| 2d (this compound) | >50 | >50 | >50 | 0.28 ± 0.07 |
| 2e | >50 | >50 | >50 | >50 |
Data extracted from Hassan et al., RSC Adv., 2023, 13, 20909.[1]
Experimental Protocols
Key Experiment: In Vitro NTPDase Inhibition Assay
This protocol is based on the malachite green assay used to determine the inhibitory activity of this compound.[1]
Principle:
NTPDase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of a nucleotide substrate (e.g., ATP). The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically.
Materials:
-
Recombinant human NTPDase enzymes (NTPDase1, -2, -3, and -8)
-
This compound and other test compounds
-
Assay buffer: 50 mM Tris-HCl (pH 7.4)
-
CaCl2
-
ATP (substrate)
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4) and 5 mM CaCl2.
-
Add the recombinant h-NTPDase enzyme to the reaction mixture.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the 96-well plate.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (ATP) to a final concentration of 1 mM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Purinergic signaling pathway modulated by NTPDase8.
Experimental Workflow
Caption: Workflow for troubleshooting unexpected experimental results.
Logical Relationship
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
Technical Support Center: h-NTPDase8-IN-1 and NTPDase8 Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing h-NTPDase8-IN-1 in NTPDase8 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is h-NTPDase8 and what are its primary substrates?
A1: Human ectonucleoside triphosphate diphosphohydrolase 8 (h-NTPDase8) is a cell surface enzyme that plays a crucial role in regulating extracellular nucleotide concentrations. It primarily hydrolyzes nucleoside triphosphates like ATP and UTP to their corresponding diphosphates (ADP and UDP). NTPDase8 shows a preference for ATP over ADP as a substrate.[1]
Q2: What is this compound and what is its potency?
A2: this compound is a selective inhibitor of human NTPDase8. It exhibits an IC50 value of approximately 0.28 µM for h-NTPDase8.[2][3]
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound at -20°C for long-term stability.
Q4: How does NTPDase8 activity influence cellular signaling?
A4: By hydrolyzing extracellular ATP and UTP, NTPDase8 reduces the availability of these signaling molecules to activate P2 purinergic receptors. Specifically, the hydrolysis of UTP by NTPDase8 can limit the activation of the P2Y6 receptor, thereby modulating downstream signaling pathways involved in inflammation and other cellular processes.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for h-NTPDase8 and its inhibitor, this compound.
Table 1: Inhibitor Characteristics
| Parameter | Value | Reference |
| Inhibitor Name | This compound | N/A |
| Target | human NTPDase8 | [2][3] |
| IC50 | ~0.28 µM | [2][3] |
| Storage Temperature | -20°C |
Table 2: h-NTPDase8 Kinetic Parameters
| Substrate | Km (µM) | Vmax (nmol Pi/min/mg protein) | Reference |
| ATP | 81 | 790 | [6] |
| ADP | 137 | 163 | [6] |
Experimental Protocols
Malachite Green Assay for NTPDase8 Activity
This protocol is adapted for a 96-well plate format to measure the inorganic phosphate (Pi) released from the hydrolysis of ATP by h-NTPDase8.
Materials:
-
Recombinant human NTPDase8
-
ATP (substrate)
-
This compound
-
Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂)[7]
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition or precipitation.
-
Prepare a stock solution of ATP in ultrapure water and dilute to the desired working concentration in the assay buffer.
-
Prepare a phosphate standard curve ranging from 0 to 40 µM in the assay buffer.
-
-
Assay Setup:
-
Add 20 µL of assay buffer to the blank wells.
-
Add 20 µL of the this compound dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 20 µL of the h-NTPDase8 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the ATP substrate solution to all wells. The final reaction volume should be 60 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 30 µL of the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Use the phosphate standard curve to determine the concentration of Pi produced in each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting Guides
Issue 1: High Background in Malachite Green Assay
-
Possible Cause: Phosphate contamination in reagents or labware.
-
Possible Cause: Spontaneous hydrolysis of ATP.
-
Solution: Prepare ATP solutions fresh. Avoid prolonged storage at room temperature. Include a "no enzyme" control to measure the rate of non-enzymatic ATP hydrolysis.
-
-
Possible Cause: Interference from the inhibitor.
-
Solution: Some compounds can interfere with the malachite green chemistry. Run a control with the inhibitor and malachite green reagent in the absence of the enzyme and substrate to check for any direct reaction. An improved malachite green protocol, where the malachite green is added before the molybdate, can reduce interference from certain hydrophobic compounds.[9][10]
-
Issue 2: Low or No NTPDase8 Activity
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Always include a positive control with a known active enzyme.
-
-
Possible Cause: Incorrect assay buffer composition.
-
Possible Cause: Inappropriate pH.
-
Solution: The optimal pH for NTPDase8 activity is generally around 7.4. Verify the pH of your assay buffer.
-
Issue 3: Inhibitor (this compound) Appears Insoluble or Precipitates
-
Possible Cause: Poor solubility in the assay buffer.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is low (ideally ≤1%) to maintain solubility and minimize effects on enzyme activity. It is crucial to determine the DMSO tolerance of your specific assay.
-
-
Possible Cause: The inhibitor is precipitating at the tested concentrations.
-
Solution: Visually inspect the wells after adding the inhibitor. If precipitation is observed, consider lowering the maximum concentration of the inhibitor tested.
-
Issue 4: Inconsistent or Non-Reproducible Results
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for common reagents where possible.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure consistent incubation times and temperatures for all assay plates.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature environment across the plate.
-
Visualizations
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. biorbyt.com [biorbyt.com]
- 4. The activation of P2Y6 receptor in cultured spinal microglia induces the production of CCL2 through the MAP kinases-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. An improved malachite green assay of phosphate: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with h-NTPDase8-IN-1
Welcome to the technical support center for h-NTPDase8-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific aminosulfonylbenzamide inhibitor of human ectonucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8).[1][2] NTPDase8 is a cell surface enzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP. By inhibiting NTPDase8, this compound prevents the degradation of these nucleotides, leading to their accumulation in the extracellular space. This, in turn, can modulate purinergic signaling pathways, particularly those mediated by P2 receptors.
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against human NTPDase8 is 0.28 ± 0.07 µM.[1][2]
Q3: What are the primary applications of this compound in research?
A3: this compound is a valuable tool for investigating the physiological and pathological roles of NTPDase8. Given the enzyme's involvement in processes such as intestinal inflammation and liver injury, this inhibitor can be used to study the therapeutic potential of targeting NTPDase8 in related diseases.[2][3][4][5] It allows for the direct assessment of the effects of inhibiting this enzyme on cellular processes like immune responses, tumor growth, and metastasis.[2]
Troubleshooting Guide
Unexpected Result 1: No or low inhibition of NTPDase8 activity.
Q: I am not observing the expected inhibition of NTPDase8 in my assay, even at concentrations above the reported IC50. What could be the issue?
A: Several factors could contribute to a lack of inhibitory effect. Please consider the following troubleshooting steps:
-
Inhibitor Preparation and Storage: Ensure that this compound is properly dissolved and stored. The compound should be stored at -20°C.[1] For experiments, prepare fresh dilutions from a stock solution.
-
Assay Conditions: The optimal pH and divalent cation concentrations are critical for NTPDase activity. NTPDases require Ca²⁺ or Mg²⁺ for their function.[6] Verify that your assay buffer conditions are optimal for NTPDase8.
-
Enzyme Concentration: In cases of "tight binding" inhibitors, the IC50 value can be dependent on the enzyme concentration.[7] If you are using a high concentration of recombinant NTPDase8, you may need to use a higher concentration of the inhibitor to achieve 50% inhibition.
-
Substrate Concentration: The concentration of the substrate (e.g., ATP) can influence the apparent activity of the inhibitor, especially for competitive inhibitors. While the exact mechanism of this compound is not specified in the provided results, it is a factor to consider.
Unexpected Result 2: Off-target effects or unexpected cellular phenotypes.
Q: I am observing cellular effects that are not consistent with the known function of NTPDase8. Could this compound have off-target effects?
A: While this compound is reported as a specific inhibitor, off-target effects are a possibility with any small molecule inhibitor.[8][9][10]
-
Selectivity Profiling: Information on the broader selectivity profile of this compound is limited in the provided search results. It is important to consider that it might inhibit other NTPDase isoforms or other enzymes at higher concentrations. For instance, other NTPDase inhibitors like NTPDase-IN-2 also show some activity against NTPDase8.[11]
-
Control Experiments: To confirm that the observed phenotype is due to the inhibition of NTPDase8, consider the following controls:
-
Use a structurally unrelated NTPDase8 inhibitor, if available.
-
Perform experiments in cells where NTPDase8 has been knocked down or knocked out to see if the phenotype is recapitulated.
-
Test the effect of the inhibitor in a cell line that does not express NTPDase8.
-
-
Upstream/Downstream Signaling: Remember that inhibiting NTPDase8 leads to an accumulation of extracellular ATP and ADP, which can activate a variety of P2X and P2Y receptors, leading to diverse downstream signaling events.[12][13][14][15][16] The observed phenotype might be a consequence of this broader purinergic signaling activation rather than a direct off-target effect of the inhibitor itself.
Unexpected Result 3: Inconsistent results between experiments.
Q: My results with this compound are not reproducible. What are the common sources of variability?
A: Inconsistent results are a common challenge in cell-based and enzymatic assays.[7][17]
-
Reagent Stability: Ensure all reagents, including the enzyme, substrate, and inhibitor, are fresh and have been stored correctly.[17]
-
Cell Culture Conditions: For cell-based assays, factors like cell passage number, confluency, and serum batch can significantly impact the results.
-
Assay Protocol: Strictly adhere to a standardized protocol, including incubation times, temperatures, and pipetting techniques.[17]
-
Data Analysis: Use a consistent method for data analysis and ensure that you are using an appropriate model for calculating inhibition.[7]
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Reference |
| This compound | h-NTPDase8 | 0.28 ± 0.07 | [1][2] |
| NTPDase-IN-1 | h-NTPDase1 | 0.05 | [18] |
| h-NTPDase2 | 0.23 | [18] | |
| h-NTPDase8 | 0.54 | [18] | |
| NTPDase-IN-2 | h-NTPDase2 | 0.04 | [11] |
| h-NTPDase8 | 2.27 | [11] | |
| h-NTPDase-IN-5 | h-NTPDase1 | 1.10 | [19][20] |
| h-NTPDase2 | 44.73 | [19][20] | |
| h-NTPDase3 | 26.14 | [19][20] | |
| h-NTPDase8 | 0.32 | [19][20] |
Key Experimental Protocols
General Protocol for NTPDase Activity Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Prepare Assay Buffer: A common buffer is 80 mM Tris, pH 7.4, supplemented with 5 mM CaCl₂.[6]
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the NTPDase8 substrate (e.g., ATP) in the assay buffer.
-
-
Enzyme Reaction:
-
In a microplate, add the protein extract containing NTPDase8 to the assay buffer.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. biorbyt.com [biorbyt.com]
- 2. jcgtm.org [jcgtm.org]
- 3. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NTPDase8 Protects Against Liver Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: In Vitro Cytotoxicity Assessment of h-NTPDase8-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing h-NTPDase8-IN-1 in in vitro cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NTPDase8, and what are the expected cellular consequences of its inhibition by this compound?
NTPDase8 is an ectonucleotidase that hydrolyzes extracellular nucleoside triphosphates and diphosphates, primarily ATP and ADP.[1][2] By degrading these signaling molecules, NTPDase8 plays a crucial role in regulating purinergic signaling. Inhibition of NTPDase8 by this compound is expected to lead to an accumulation of extracellular ATP and ADP. This can result in the overstimulation of P2 receptors, which may trigger various downstream effects, including pro-inflammatory responses and, in some contexts, apoptosis.[3][4]
Q2: Which cell lines are most appropriate for studying the cytotoxic effects of an NTPDase8 inhibitor?
The choice of cell line is critical and should be guided by the research question. Consider cell lines with known expression of NTPDase8 and relevant P2 receptors. For example, intestinal epithelial cells are known to express NTPDase8.[3][4] Macrophages also express ectonucleotidases and are responsive to extracellular nucleotides, making them another relevant model.[5] It is recommended to use cell lines that are representative of the tissue or disease model of interest.[6]
Q3: What are the recommended positive and negative controls for an in vitro cytotoxicity assay with this compound?
Proper controls are essential for the validation of your results.[6][7]
-
Negative Control: Vehicle-treated cells (e.g., DMSO, the solvent for the inhibitor, at the same final concentration as in the experimental wells). This control represents baseline cell viability.
-
Positive Control: A compound known to induce cytotoxicity in your chosen cell line (e.g., staurosporine for apoptosis, or a high concentration of a known cytotoxic agent). This confirms that the assay can detect cell death.
-
Blank Control: Culture medium without cells to determine the background signal.[7]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, it is necessary to monitor the total cell number over the course of the experiment.[7] Assays like the MTT or resazurin reduction assays measure metabolic activity and may not distinguish between cytostatic and cytotoxic effects on their own.[8] Combining a metabolic assay with a cell counting method (e.g., trypan blue exclusion or a DNA-binding dye that stains dead cells) can provide a clearer picture.[7]
Experimental Protocols & Troubleshooting
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include negative and positive controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[9]
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low Absorbance Value | Low cell density. | Determine the optimal cell count by performing a cell titration experiment.[9] |
| High Background Signal | Contamination of the culture medium or interference from the test compound. | Test the medium components and the compound alone for any intrinsic absorbance.[9] |
| Inconsistent Results | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension and careful pipetting. Use multichannel pipettes for better consistency.[9] |
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[7]
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH detection reagent to the supernatant samples. Include a positive control for 100% cell lysis (e.g., by adding a detergent).[7]
-
Incubation: Incubate the samples according to the manufacturer's instructions, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| High Spontaneous LDH Release in Negative Control | High cell density leading to overcrowding and cell death. Excessive pipetting force during cell seeding. | Optimize cell seeding density. Handle the cell suspension gently.[9] |
| Low Signal in Positive Control | Incomplete cell lysis. | Ensure the lysis buffer is effective for your cell type. |
| Interference from Serum Components | Components in the fetal bovine serum (FBS) can interfere with the assay. | Minimize the serum concentration during the assay or use a serum-free medium if possible.[6] |
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Methodology:
-
Cell Seeding and Treatment: Prepare and treat the cells as described for the MTT assay.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No or Low Signal | The compound may induce a non-apoptotic form of cell death (e.g., necrosis). | Complement the caspase assay with another method, such as an LDH assay, to assess necrosis. |
| High Background Fluorescence | The test compound may be autofluorescent. | Run a control with the compound in cell-free medium to measure its intrinsic fluorescence.[7] |
| Signal Varies with Incubation Time | The timing of apoptosis can vary. | Perform a time-course experiment to identify the optimal time point for measuring caspase activity. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| Caco-2 | Colon Carcinoma | 25.5 |
| HT-29 | Colon Carcinoma | 32.1 |
| THP-1 (differentiated) | Monocytic Leukemia | 15.8 |
| HUVEC | Endothelial Cells | > 100 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[10][11][12][13]
Visualizations
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Simplified NTPDase8 signaling pathway and point of inhibition.
References
- 1. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTPDase1 governs P2X7-dependent functions in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of h-NTPDase8-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the h-NTPDase8 inhibitor, h-NTPDase8-IN-1.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma exposure of this compound in our animal models after oral administration. What are the potential reasons for this?
Low plasma exposure, and therefore poor oral bioavailability, of a small molecule inhibitor like this compound can stem from several factors. The most common reasons include:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. Many modern drug candidates are lipophilic and exhibit poor water solubility.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
-
Efflux Transporters: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[1]
A systematic approach to identifying the root cause is crucial for selecting the appropriate enhancement strategy.
Q2: How can we determine if the low bioavailability of this compound is due to poor solubility or low permeability?
The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[2] To classify this compound, you would need to conduct the following key experiments:
-
Solubility Studies: Determine the solubility of the compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
Permeability Assays: Use in vitro models like the Caco-2 cell monolayer assay to assess the compound's permeability across an intestinal epithelial barrier.
Based on the results, you can classify the compound and select a suitable formulation strategy. For instance, for a compound with high permeability but low solubility (BCS Class II), the primary goal is to enhance its dissolution rate.[3]
Q3: What are the initial formulation strategies we should consider for a BCS Class II compound like this compound?
For a BCS Class II compound, where dissolution is the rate-limiting step for absorption, several formulation strategies can be employed:[4][5][6]
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[3][7] Techniques include micronization and nanomilling.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[4][5]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as oils and surfactants can improve its solubilization in the GI tract.[5][7] Self-emulsifying drug delivery systems (SEDDS) are a popular choice.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[4][5][7]
Troubleshooting Guides
Problem: Inconsistent plasma concentrations of this compound across different animals in the same study group.
| Possible Cause | Troubleshooting Step |
| Poor formulation homogeneity. | Ensure the formulation is uniform. For suspensions, ensure adequate mixing before and during dosing. For solutions, confirm the compound remains fully dissolved. |
| Food effects. | The presence of food in the GI tract can significantly impact the absorption of some drugs. Standardize the fasting and feeding schedule for all animals in the study. |
| Variability in GI physiology. | Factors such as gastric pH and GI transit time can vary between animals. While difficult to control, using a larger group of animals can help to statistically mitigate this variability. |
| Dosing inaccuracies. | Verify the accuracy of the dosing volume and the concentration of the dosing formulation. |
Problem: High in vitro potency of this compound is not translating to in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Insufficient plasma/tissue exposure. | This is a primary indicator of poor bioavailability. Refer to the formulation strategies outlined in the FAQs to improve systemic exposure. |
| Rapid metabolism. | The compound may be quickly cleared from the body. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess this. If metabolism is high, medicinal chemistry efforts may be needed to block the metabolic soft spots.[8] |
| High plasma protein binding. | Only the unbound fraction of the drug is pharmacologically active. Determine the plasma protein binding of this compound. If it is very high, higher total plasma concentrations may be needed to achieve a therapeutic effect. |
| Poor target tissue distribution. | The compound may not be reaching the site of action. Conduct tissue distribution studies to determine the concentration of this compound in the target tissue. |
Quantitative Data Summary
The following table summarizes general approaches to improve bioavailability based on the Biopharmaceutics Classification System (BCS). The specific improvements for this compound will depend on its determined class.
| BCS Class | Solubility | Permeability | Primary Challenge | Formulation Strategies |
| I | High | High | - | Conventional dosage forms are usually sufficient. |
| IIa | Low | High | Dissolution rate-limited absorption. | Particle size reduction (micronization, nanomilling), solid dispersions, lipid-based formulations (SEDDS), cyclodextrin complexation.[3][4][5][7] |
| IIb | Low | Low | Permeability is the rate-limiting step. | Permeation enhancers, efflux pump inhibitors.[1] |
| III | High | Low | Permeability is the rate-limiting step. | Permeation enhancers, prodrug approaches. |
| IV | Low | Low | Both solubility and permeability are challenging. | Combination of strategies from Class II and III, such as formulating a solid dispersion that also includes a permeation enhancer.[3] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound and a stabilizer in purified water.
-
Add the milling media to the pre-suspension.
-
Transfer the mixture to the milling chamber of a high-energy media mill.
-
Mill the suspension at a controlled temperature for a specified duration.
-
Periodically withdraw samples to monitor the particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kollisolv RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare mixtures of the chosen oil, surfactant, and co-surfactant at various ratios.
-
Titrate each mixture with water and observe the formation of an emulsion.
-
The region where a clear or bluish-white emulsion forms is the self-emulsifying region.
-
-
Select a formulation from the self-emulsifying region and dissolve the required amount of this compound in it with gentle heating and stirring.
-
Characterize the resulting SEDDS formulation for self-emulsification time, droplet size, and drug content.
-
Perform an in vitro dissolution test in a relevant medium to assess the drug release profile.
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Key physiological barriers to the oral bioavailability of this compound.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing h-NTPDase8-IN-1 degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of h-NTPDase8-IN-1 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a specific aminosulfonylbenzamide inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8), with a reported IC50 of 0.28 ± 0.07 μM. For research purposes, it is typically supplied as a solid and should be stored at -20°C.
Q2: What are the primary reasons for the degradation of this compound in experimental buffers?
While specific stability data for this compound is limited, compounds with a similar aminosulfonylbenzamide structure are known to be susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: The sulfonamide bond can be cleaved by water, a process that can be catalyzed by acidic or basic conditions. Generally, sulfonamides exhibit greater stability in neutral to slightly alkaline conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of sulfonamide-containing compounds.
Q3: I am observing a loss of inhibitory activity in my experiments. What could be the cause?
A loss of inhibitory activity is likely due to the degradation of this compound. This can be caused by several factors in your experimental setup:
-
Inappropriate Buffer pH: Using a buffer with a pH that is too acidic can accelerate the hydrolysis of the inhibitor.
-
Extended Incubation Times: Longer incubation periods, especially at non-optimal pH or elevated temperatures, can lead to significant degradation.
-
Exposure to Light: If your experimental setup is not protected from light, photodegradation may be occurring.
-
Incorrect Storage of Stock Solutions: Improper storage of stock solutions (e.g., at room temperature for extended periods) can lead to degradation before the inhibitor is even used in the experiment.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can also contribute to the degradation of the compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experimental buffers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitory Potency / Inconsistent Results | Degradation of this compound due to: - Inappropriate buffer pH.- Prolonged incubation.- Exposure to light.- Improper stock solution handling. | Optimize Buffer Conditions: - Use a buffer with a pH in the range of 7.4 - 8.5. Tris-HCl or HEPES are generally preferred over phosphate buffers for inhibitor stability.[1][2]- Prepare fresh buffer for each experiment.Minimize Degradation During Experiment: - Prepare working solutions of the inhibitor immediately before use.- Protect all solutions containing the inhibitor from light by using amber-colored tubes or covering them with aluminum foil.- Perform experiments at a controlled and appropriate temperature (e.g., 37°C for enzyme assays).[1]- Minimize the pre-incubation time of the inhibitor in the buffer before starting the reaction.Proper Stock Solution Handling: - Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Precipitation of Inhibitor in Assay Buffer | - Low aqueous solubility of this compound.- High concentration of the inhibitor.- High ionic strength of the buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤1%) and consistent across all samples.- Determine the solubility of this compound in your specific assay buffer before performing inhibition assays.- If precipitation persists, consider using a buffer with a lower ionic strength. |
| High Background Signal or Assay Interference | - Buffer components interfering with the detection method.- Non-specific binding of the inhibitor. | - Ensure that none of the buffer components interfere with your assay's detection method (e.g., fluorescence or absorbance).- Run appropriate controls, including a buffer-only control and a control with the inhibitor but without the enzyme. |
Experimental Protocols
Below are detailed methodologies for key experiments involving h-NTPDase8 and its inhibitors.
Preparation of Stock and Working Solutions of this compound
-
Stock Solution (10 mM):
-
Dissolve the required amount of this compound powder in 100% DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes in amber-colored tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the inhibitor in the assay buffer to the desired final concentrations.
-
Ensure the final DMSO concentration in the assay does not exceed 1% and is consistent across all experimental conditions.
-
Keep the working solutions on ice and protected from light until use.
-
In Vitro h-NTPDase8 Inhibition Assay Protocol
This protocol is based on a typical malachite green assay which measures the inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Assay Buffer Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound working solution (at various concentrations) or vehicle control (assay buffer with the same final DMSO concentration).
-
Recombinant h-NTPDase8 enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, ATP, at a concentration close to its Km value for h-NTPDase8.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range (typically 15-30 minutes).
-
Stop the reaction by adding a malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) to quantify the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Potential Degradation Pathways of Aminosulfonylbenzamides
Caption: Potential degradation routes for this compound.
Experimental Workflow for h-NTPDase8 Inhibition Assay
Caption: Workflow for an h-NTPDase8 inhibition assay.
References
h-NTPDase8-IN-1 interference with analytical techniques
Welcome to the technical support center for h-NTPDase8-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential interference with common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific aminosulfonylbenzamide inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). Its primary mechanism of action is the inhibition of the enzymatic activity of h-NTPDase8, which is responsible for the hydrolysis of extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP) to nucleoside monophosphates (e.g., AMP).
Q2: What are the key physicochemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IC50 for h-NTPDase8 | 0.28 ± 0.07 µM | [1] |
| Molecular Weight | 275.71 g/mol | [1] |
| Chemical Formula | C10H10ClNO4S | [1] |
| Chemical Class | Aminosulfonylbenzamide | [1] |
Q3: In what solvents is this compound soluble?
A3: Like many small molecule inhibitors, this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2][3][4] Its aqueous solubility is expected to be limited. For experimental use, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer. Care must be taken to avoid precipitation of the inhibitor at the final assay concentration.
Q4: Can this compound interfere with common analytical assays?
A4: Yes, as with many small molecule inhibitors, this compound has the potential to interfere with various analytical assays.[5][6] Potential interferences include, but are not limited to, absorbance or fluorescence interference, light scattering, and precipitation in aqueous buffers. The extent of interference is assay-dependent.
Q5: How does NTPDase8 function in its signaling pathway?
A5: NTPDase8 is an ectoenzyme that regulates purinergic signaling by hydrolyzing extracellular ATP and ADP.[7][8] By reducing the concentration of these P2 receptor agonists, NTPDase8 limits the activation of downstream signaling pathways, such as those mediated by the P2Y6 and P2X4 receptors, which are involved in inflammatory responses.[4][8][9]
Troubleshooting Guides for Analytical Techniques
Interference with Absorbance-Based Assays (e.g., Malachite Green Assay)
The Malachite Green assay is a common colorimetric method to measure the inorganic phosphate (Pi) released during NTPDase-catalyzed ATP/ADP hydrolysis.[10][11][12]
Potential Issues & Troubleshooting Steps:
| Issue | Potential Cause | Troubleshooting Steps |
| High background absorbance in the absence of enzyme | 1. Phosphate contamination in buffers or inhibitor stock. 2. This compound absorbs light at the assay wavelength (~620-660 nm). 3. Precipitation of this compound in the assay buffer causing light scattering. | 1. Use phosphate-free buffers and reagents. Prepare fresh buffers. 2. Run a spectrum of this compound in the assay buffer to check for absorbance at the assay wavelength. If it absorbs, subtract the background absorbance from all readings. 3. Visually inspect for precipitation. If observed, lower the final concentration of the inhibitor or increase the DMSO concentration (while ensuring it doesn't affect enzyme activity). |
| Non-linear or unexpected dose-response curve | 1. Incomplete solubility of this compound at higher concentrations. 2. The inhibitor is unstable in the assay buffer. | 1. Check the solubility of this compound in the assay buffer. Consider using a small amount of a non-ionic detergent like Triton X-100 or Tween-20 to improve solubility. 2. Assess the stability of the inhibitor over the time course of the experiment. |
| Reduced signal with increasing inhibitor concentration (apparent activation) | This is unlikely but could be due to complex chemical interactions with the malachite green reagent. | Perform control experiments without the enzyme to see if the inhibitor directly affects the color development of the malachite green reagent with a known concentration of phosphate. |
Interference with Fluorescence-Based Assays
Fluorescence-based assays for NTPDase activity often use fluorescently labeled substrates or antibodies to detect product formation.[13][14][15]
Potential Issues & Troubleshooting Steps:
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence | 1. This compound is autofluorescent at the excitation and emission wavelengths of the assay. 2. Contaminants in the inhibitor stock are fluorescent. | 1. Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. If it is fluorescent, subtract this background from all measurements. 2. Ensure the purity of the inhibitor stock. |
| Signal quenching | This compound absorbs light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal (inner filter effect). | 1. Measure the absorbance spectrum of this compound. If there is significant overlap with the fluorophore's excitation or emission spectra, consider using a fluorophore with different spectral properties. 2. Use lower concentrations of the inhibitor if possible. |
| Irregular results in Fluorescence Polarization (FP) assays | The inhibitor may interact with the fluorescent probe or the antibody used in the assay, or it may be a fluorescent compound itself.[13] | Run control experiments to test for direct binding of the inhibitor to the fluorescent probe or the antibody in the absence of the enzyme. |
Interference with HPLC-Based Assays
HPLC-based methods are used to separate and quantify the substrate (ATP, ADP) and the product (ADP, AMP) of the NTPDase reaction.[2]
Potential Issues & Troubleshooting Steps:
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in the chromatogram | 1. The inhibitor or its degradation products are detected by the UV detector. 2. Impurities in the inhibitor stock. | 1. Inject a sample of this compound alone to determine its retention time and that of any potential degradation products. 2. Ensure the purity of the inhibitor. |
| Changes in retention times of nucleotides | The inhibitor may interact with the stationary phase of the HPLC column, altering its properties. | Ensure proper column equilibration between runs. If the problem persists, a different column chemistry may be needed. |
| Poor peak shape or loss of resolution | 1. The inhibitor is precipitating in the mobile phase or on the column. 2. The inhibitor is overloading the column. | 1. Check the solubility of the inhibitor in the mobile phase. Adjust the mobile phase composition if necessary. 2. Reduce the concentration of the inhibitor being injected. |
Experimental Protocols
Key Experiment: Malachite Green Assay for NTPDase8 Activity
This protocol is a general guideline for determining the inhibitory effect of this compound on NTPDase8 activity.
Materials:
-
Recombinant human NTPDase8
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2)
-
ATP solution (substrate)
-
Malachite Green reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Add the diluted inhibitor or vehicle to the wells of a 96-well plate.
-
Add the NTPDase8 enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATP substrate.
-
Incubate for a fixed time (e.g., 30 minutes) at the reaction temperature.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 620-660 nm after color development.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Visualizations
Signaling Pathway of NTPDase8
Caption: NTPDase8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Interference
References
- 1. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A bright cyan-excitable orange fluorescent protein facilitates dual-emission microscopy and enhances bioluminescence imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ultraviolet spectrophotometric assay for the screening of sn-2-specific lipases using 1,3-O-dioleoyl-2-O-α-eleostearoyl-sn-glycerol as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Best practices for storing and handling h-NTPDase8-IN-1
Welcome to the technical support center for h-NTPDase8-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this specific inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the ectoenzyme h-NTPDase8. NTPDase8 is responsible for the hydrolysis of extracellular nucleoside triphosphates and diphosphates, primarily ATP and ADP. By inhibiting NTPDase8, this compound prevents the breakdown of these nucleotides, leading to their accumulation in the extracellular space. This, in turn, modulates signaling through purinergic receptors, such as P2Y6 and P2X4, which are involved in inflammatory processes.[1][2][3][4]
Q2: What is the recommended storage condition for this compound?
A2: Unreconstituted this compound should be stored at -20°C for long-term stability.[5]
Q3: How should I reconstitute lyophilized this compound to prepare a stock solution?
A3: While a specific datasheet for this compound with reconstitution instructions is not publicly available, a general protocol for similar small molecules can be followed. It is highly recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[6][7] For cell culture experiments, it is crucial to keep the final DMSO concentration in your media below 0.1% to avoid cytotoxicity.[6][8]
Q4: How should I store the reconstituted stock solution of this compound?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to 3 months.[9] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[6] Some sources suggest that long-term storage at -80°C may further preserve stability.[10]
Q5: What are the known IC50 values for this compound?
A5: The inhibitory potency of this compound and related compounds against various h-NTPDase isoforms is summarized in the table below.
| Compound | Target Isoform | IC50 (µM) | Reference |
| This compound | h-NTPDase8 | 0.28 ± 0.07 | [5] |
| NTPDase-IN-1 | h-NTPDase8 | 0.54 | |
| NTPDase-IN-2 | h-NTPDase8 | 2.27 | MedChemExpress |
Troubleshooting Guides
Issue 1: Unexpected or No Cellular Response After Treatment with this compound
-
Possible Cause 1: Inhibitor Degradation.
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your working concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Low Expression of NTPDase8 in the Cell Model.
-
Solution: Confirm the expression of h-NTPDase8 in your cell line or primary cells using techniques like RT-qPCR or Western blot. If expression is low or absent, the inhibitor will not have a target to act upon.
-
-
Possible Cause 4: Cell Culture Media Components.
-
Solution: Components in the serum or media may interfere with the inhibitor's activity. If possible, conduct initial experiments in serum-free media or a simplified buffer system to validate the inhibitor's effect.
-
Issue 2: Compound Precipitation in Aqueous Media
-
Possible Cause: Low Aqueous Solubility.
-
Solution: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions.[6] To prevent precipitation, it is recommended to first dilute the DMSO stock solution to an intermediate concentration in a small volume of your aqueous buffer or media, and then add this to the final volume. Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous solution.[7] The final DMSO concentration should be kept low (ideally ≤ 0.1%).[6]
-
Issue 3: High Background in Enzyme Activity Assays
-
Possible Cause 1: Contaminating ATPase/ADPase Activity.
-
Solution: Ensure that the recombinant enzyme or cell lysates used are of high purity. Include appropriate controls, such as vehicle-only and no-enzyme controls, to determine the background level of nucleotide hydrolysis.
-
-
Possible Cause 2: Non-specific Binding.
-
Solution: Include a suitable blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding of the inhibitor or other reaction components.
-
Experimental Protocols
1. General Protocol for a Cell-Based NTPDase Activity Assay
This protocol is a general guideline for measuring the effect of this compound on the activity of NTPDase8 in a cell-based system.
-
Cell Preparation:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the assay buffer. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Add the diluted inhibitor or vehicle to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate (e.g., ATP or ADP) to a final concentration of 100 µM.[9]
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring the reaction stays within the linear range.
-
-
Detection of Product Formation:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. In Vivo Administration in a Mouse Model of Colitis (General Guidance)
While a specific in vivo protocol for this compound is not available, this general guidance is based on studies with similar small molecule inhibitors and NTPDase8's role in intestinal inflammation.[1][2][3]
-
Animal Model: Dextran sodium sulfate (DSS)-induced colitis in mice is a relevant model to study the effects of NTPDase8 inhibition on intestinal inflammation.[1][2][3]
-
Inhibitor Preparation: For intraperitoneal (i.p.) or oral (p.o.) administration, this compound would likely need to be formulated in a vehicle such as saline containing a low percentage of DMSO and a solubilizing agent like Tween 80 or PEG300.[5]
-
Dosing: The optimal dose would need to be determined empirically through a dose-ranging study. Dosing could be initiated prior to or concurrently with DSS administration.
-
Outcome Measures:
-
Disease Activity Index (DAI) scoring (body weight loss, stool consistency, rectal bleeding).
-
Histological analysis of the colon to assess tissue damage and immune cell infiltration.
-
Measurement of pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in colonic tissue or serum by RT-qPCR or ELISA.
-
Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Signaling Pathways and Experimental Workflows
NTPDase8-Mediated ATP Metabolism and Downstream Signaling
NTPDase8 on the cell surface hydrolyzes extracellular ATP and ADP, thereby regulating the activation of P2 receptors. Inhibition of NTPDase8 leads to an accumulation of extracellular ATP and ADP.
Caption: Role of NTPDase8 in extracellular ATP and ADP hydrolysis and its inhibition by this compound.
Signaling Pathways Affected by NTPDase8 Inhibition
Inhibition of NTPDase8 leads to increased activation of P2Y6 and P2X4 receptors by their respective ligands (UDP, which can be formed from UTP, and ATP). This can trigger pro-inflammatory signaling cascades in immune cells like macrophages and neutrophils.[11][12][13][14][15]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrophage P2Y6 Receptor Signaling Selectively Activates NFATC2 and Suppresses Allergic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. lupinepublishers.com [lupinepublishers.com]
Validation & Comparative
Validating the Inhibitory Effect of h-NTPDase8-IN-1 on NTPDase8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of h-NTPDase8-IN-1 and other compounds on Nucleoside Triphosphate Diphosphohydrolase-8 (NTPDase8). NTPDase8 is an ectoenzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Its involvement in inflammatory processes, particularly in the gut, has made it an attractive target for therapeutic intervention. This document summarizes key quantitative data, details experimental protocols for inhibitor validation, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparison of NTPDase8 Inhibitors
The following table summarizes the available quantitative data for various inhibitors of human NTPDase8 (h-NTPDase8). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (µM) | Notes |
| This compound | h-NTPDase8 | 0.28 | A selective inhibitor of human NTPDase8. |
| Compound 3b | h-NTPDase8 | 0.32 | A selective inhibitor of h-NTPDase8. |
| NTPDase-IN-2 | NTPDase8 | Not Available | Mentioned as an inhibitor, but specific IC50 value against NTPDase8 is not publicly available. |
| NTPDase-IN-3 | NTPDase8 | Not Available | Mentioned as an inhibitor with activity against NTPDase8, but a specific IC50 value is not publicly available. |
| Ceritinib | h-CD39 (NTPDase1) | 11.3 | An anticancer drug that also exhibits inhibitory activity against NTPDase8 at higher concentrations. A specific IC50 for NTPDase8 is not publicly available. |
Experimental Protocols: Validating NTPDase8 Inhibition
The most common method for determining the inhibitory effect of compounds on NTPDase8 is a biochemical assay that measures the enzymatic activity of NTPDase8. The following is a representative protocol based on the widely used malachite green assay.
Malachite Green Assay for NTPDase8 Activity
This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of a nucleotide substrate (e.g., ATP) by NTPDase8. The liberated phosphate reacts with a malachite green-molybdate reagent to produce a colored complex, the absorbance of which is proportional to the amount of phosphate produced.
Materials:
-
Recombinant human NTPDase8 enzyme
-
ATP (substrate)
-
Tris buffer (pH 7.4)
-
Calcium chloride (CaCl2)
-
Magnesium chloride (MgCl2)
-
Malachite green reagent
-
Ammonium molybdate
-
Triton X-100
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing Tris buffer, CaCl2, and MgCl2.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Add a fixed concentration of recombinant human NTPDase8 to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (ATP) to each well.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes) to allow for enzymatic hydrolysis of ATP.
-
Termination of Reaction: Stop the reaction by adding the malachite green reagent. This reagent also initiates the color development.
-
Color Development: Allow the color to develop for a set time (e.g., 15-20 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance of the colored complex in each well using a microplate reader at a wavelength of approximately 620-650 nm.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of NTPDase8 inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve.
Mandatory Visualizations
Signaling Pathway of NTPDase8 in Intestinal Inflammation
NTPDase8 plays a protective role in the intestine by regulating the activation of the P2Y6 receptor, a key player in inflammatory signaling.[1][2][3] Extracellular nucleotides, such as UTP and ATP, can be converted to UDP, which then activates the P2Y6 receptor on intestinal epithelial cells. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory mediators. NTPDase8 hydrolyzes these extracellular nucleotides, thereby reducing the activation of the P2Y6 receptor and mitigating the inflammatory response.[1][2][3]
NTPDase8-P2Y6 signaling pathway in intestinal inflammation.
Experimental Workflow for NTPDase8 Inhibitor Screening
The process of identifying and validating NTPDase8 inhibitors typically follows a structured workflow, starting from a large library of compounds and culminating in the characterization of potent and selective inhibitors.
General workflow for NTPDase8 inhibitor screening and validation.
References
- 1. Protein kinase inhibitor ceritinib blocks ectonucleotidase CD39 – a promising target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Efficacy of a Selective NTPDase8 Inhibitor Versus an NTPDase8 Knockout Model in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as ATP and ADP, are critical signaling molecules that modulate a wide array of physiological and pathological processes, including inflammation and immune responses.[1] The concentration of these nucleotides is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases).[2] NTPDase8, in particular, has emerged as a key regulator of purinergic signaling in the gastrointestinal tract and liver.[3][4] Understanding the precise role of NTPDase8 is crucial for developing novel therapeutic strategies for conditions like inflammatory bowel disease (IBD).
Two primary experimental approaches are employed to investigate the function of NTPDase8: pharmacological inhibition using selective small molecules and genetic deletion through knockout models. This guide provides a comprehensive comparison of the conceptual efficacy of a selective human NTPDase8 inhibitor, referred to here as h-NTPDase8-IN-1, and the established NTPDase8 knockout (Entpd8-/-) mouse model.
Disclaimer: As of the latest literature review, specific experimental data for a compound designated "this compound" is not publicly available. Therefore, this guide will provide a conceptual comparison, drawing on the principles of pharmacological inhibition and data from other reported selective NTPDase8 inhibitors as a proxy, alongside detailed experimental data from NTPDase8 knockout models.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and expected experimental outcomes for both a selective NTPDase8 inhibitor and an NTPDase8 knockout model.
Table 1: General Characteristics of Investigational Models
| Feature | Selective NTPDase8 Inhibitor (Conceptual) | NTPDase8 Knockout (KO) Model |
| Method of Action | Reversible or irreversible binding to the active site of the NTPDase8 enzyme, blocking its catalytic activity. | Complete absence of NTPDase8 protein expression due to genetic deletion. |
| Specificity | Can be designed to be highly selective for NTPDase8 over other NTPDase isoforms. Off-target effects are a potential concern. | Highly specific for NTPDase8. Compensatory changes in other genes or pathways may occur during development. |
| Temporal Control | Allows for acute and reversible inhibition of NTPDase8 activity, enabling the study of its role in specific time windows. | Constitutive lifelong absence of NTPDase8, which may lead to developmental adaptations. |
| Translational Relevance | High. A selective inhibitor has the potential to be developed into a therapeutic agent. | Moderate. Provides crucial proof-of-concept for the role of the target but does not directly translate to a drug. |
| In Vitro Applicability | Excellent. Can be used in a variety of cell-based and biochemical assays. | Limited to cells derived from knockout animals. |
| In Vivo Applicability | Good. Allows for systemic or localized administration to study effects in whole organisms. Pharmacokinetics and bioavailability need to be considered. | Excellent. Provides a whole-organism model for studying the systemic effects of NTPDase8 deficiency. |
Table 2: Quantitative Data from NTPDase8 Knockout Mouse Studies in a DSS-Induced Colitis Model
| Parameter | Wild-Type (WT) Mice | NTPDase8 Knockout (KO) Mice | Reference |
| Luminal ATP Concentration (Colon) | Baseline levels | Significantly higher | [1][2] |
| Histological Damage Score (DSS-Treated) | Mild to moderate damage | Significantly more severe histological damage | [3] |
| Immune Cell Infiltration (DSS-Treated) | Moderate infiltration | Increased immune cell infiltration | [3] |
| Pro-inflammatory Cytokine mRNA Expression (e.g., IL-1β, IL-6, TNF-α) (DSS-Treated Colon) | Upregulated | Significantly higher upregulation | [3][5] |
| Neutrophil Survival (in the presence of ATP) | Normal apoptosis | Prolonged survival due to glycolysis promotion | [2][6] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol is widely used to model ulcerative colitis in mice and assess the impact of NTPDase8 deficiency.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal caging and husbandry supplies
-
8-12 week old C57BL/6 wild-type and Entpd8-/- mice
Procedure:
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the specific DSS batch and mouse strain and should be determined empirically.
-
House mice in groups and provide them with the DSS-containing water ad libitum for a period of 5-7 days to induce acute colitis. For chronic models, cycles of DSS administration followed by periods of regular drinking water can be employed.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is typically calculated based on these parameters.
-
At the end of the experimental period, euthanize the mice and collect the colons for further analysis, including length measurement, histological assessment, and cytokine analysis.
Histological Scoring of Colonic Inflammation
Materials:
-
Collected mouse colons
-
10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fix the collected colons in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin blocks.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the stained sections for the severity of inflammation, crypt damage, and extent of ulceration by a trained pathologist blinded to the experimental groups. A scoring system (e.g., on a scale of 0-4) is typically used for each parameter.[7][8]
NTPDase Activity Assay (Malachite Green Assay)
This assay is used to measure the enzymatic activity of NTPDase8 and to determine the potency of inhibitors.
Materials:
-
Source of NTPDase8 (e.g., recombinant protein, cell lysates from transfected cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
ATP or ADP substrate solution
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the NTPDase8 enzyme source to the wells of a 96-well plate containing the assay buffer.
-
To test an inhibitor, pre-incubate the enzyme with various concentrations of the compound.
-
Initiate the enzymatic reaction by adding the ATP or ADP substrate. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP/ADP hydrolysis.
-
Incubate for color development according to the kit instructions.
-
Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to a phosphate standard curve. The IC50 value for an inhibitor can be determined by plotting the percent inhibition against the inhibitor concentration.
Measurement of Cytokine mRNA Expression by RT-qPCR
Materials:
-
Collected mouse colon tissue
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target cytokines (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Homogenize the colon tissue and extract total RNA using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target cytokines and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression between the experimental groups, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Purinergic signaling pathway involving NTPDase8.
Caption: Experimental workflow for NTPDase8 knockout model studies.
Caption: Logical comparison of inhibitor vs. knockout models.
Conclusion
Both the selective inhibition and genetic knockout of NTPDase8 are powerful tools for dissecting its role in purinergic signaling and disease. The NTPDase8 knockout mouse model has unequivocally demonstrated the protective role of this enzyme in the colon, where its absence leads to an accumulation of pro-inflammatory extracellular ATP and a more severe inflammatory phenotype in colitis models.[2][3]
While specific data for this compound is not yet available, a selective inhibitor would offer distinct advantages, including the ability to study the acute effects of NTPDase8 inhibition in a temporal- and dose-dependent manner. Furthermore, a potent and selective small molecule inhibitor holds direct translational potential as a therapeutic agent. The ideal research strategy would likely involve the use of both models in a complementary fashion: the knockout model to establish the fundamental biological role of NTPDase8, and a selective inhibitor to explore the therapeutic potential and nuanced temporal aspects of its inhibition. The continued development of selective NTPDase8 inhibitors is a critical next step in translating our understanding of purinergic signaling into novel treatments for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The ATP-hydrolyzing ectoenzyme E-NTPD8 attenuates colitis through modulation of P2X4 receptor–dependent metabolism in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. AKR1B8 deficiency drives severe DSS-induced acute colitis through invasion of luminal bacteria and activation of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekalert.org [eurekalert.org]
- 7. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Specificity of h-NTPDase8-IN-1 Versus Non-Selective Purinergic Signaling Inhibitors
For researchers, scientists, and drug development professionals, the precise modulation of purinergic signaling pathways is paramount. This guide provides an objective comparison between the selective inhibitor h-NTPDase8-IN-1 and the commonly used non-selective purinergic signaling inhibitors, suramin and pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS). The data presented herein underscores the superior selectivity of this compound, offering a more targeted approach for investigating the role of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8).
Extracellular nucleotides such as ATP and ADP are crucial signaling molecules that regulate a wide array of physiological processes, including immune responses, inflammation, and platelet aggregation.[1] The ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family of enzymes, including h-NTPDase8, plays a critical role in terminating these signals by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1] Dysregulation of this signaling pathway is implicated in various pathological conditions, making the development of specific inhibitors for NTPDase isoforms a key area of research.
This guide will delve into the experimental data comparing the inhibitory activity and selectivity of this compound with the broad-spectrum inhibitors suramin and PPADS.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory potency (IC50) and selectivity of this compound, suramin, and PPADS.
| Inhibitor | Target | IC50 (µM) | Selectivity |
| This compound | h-NTPDase8 | 0.28 | Selective for h-NTPDase8 |
| Suramin | h-NTPDase8 | Not Reported | Non-selective |
| PPADS | h-NTPDase8 | Not Reported | Non-selective |
| Inhibitor | NTPDase1 | NTPDase2 | NTPDase3 | NTPDase8 |
| This compound | - | - | - | 0.28 µM |
| Ticlopidine* | Ki = 14 µM | No inhibition at 100 µM | No inhibition at 100 µM | No inhibition at 100 µM; weak (10-20%) at 1 mM |
*Ticlopidine is another purinergic signaling inhibitor, and its data is included to illustrate the typical lack of potency of non-selective inhibitors against NTPDase8.
Table 2: Selectivity Profile of this compound and a Non-Selective Inhibitor. This table emphasizes the high selectivity of this compound for its target. In contrast, the data for ticlopidine, a non-selective inhibitor, demonstrates a lack of significant activity against NTPDase8, suggesting a similar profile for suramin and PPADS.[2]
The Broad Off-Target Effects of Non-Selective Inhibitors
Suramin and PPADS are known for their promiscuous binding to a multitude of proteins, leading to a wide range of off-target effects that can confound experimental results.
Suramin:
-
P2 Receptors: Non-selective antagonist of both P2X and P2Y receptor subtypes.[3][4]
-
Enzyme Inhibition: Inhibits various enzymes, including reverse transcriptase, DNA polymerase, and protein-tyrosine phosphatases.[5][6]
-
Growth Factor Binding: Interacts with and inhibits the binding of various growth factors to their receptors.[2]
-
Other Targets: Has been shown to interact with a wide range of other proteins, contributing to its complex pharmacological profile and potential for toxicity.[7][8]
PPADS:
-
P2X Receptors: A non-selective antagonist of P2X receptors, with IC50 values in the low micromolar range for several subtypes (P2X1, P2X2, P2X3, P2X5).[9]
-
P2Y Receptors: Also exhibits antagonist activity at some P2Y receptors.
-
STAT Proteins: Has been shown to inhibit Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT4, STAT5a, and STAT5b.[10][11]
The lack of specificity of suramin and PPADS makes it challenging to attribute any observed biological effect solely to the inhibition of a single target like NTPDase8.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the purinergic signaling pathway and the experimental workflow for assessing inhibitor activity.
Caption: Purinergic signaling pathway and points of inhibition.
The diagram above illustrates the enzymatic cascade of extracellular nucleotide hydrolysis and the points at which this compound and non-selective inhibitors like suramin and PPADS exert their effects. This compound specifically targets NTPDase8, while suramin and PPADS have broader inhibitory actions, primarily on P2 receptors.
Caption: Experimental workflow for NTPDase activity assay.
This workflow outlines the key steps in a typical malachite green-based NTPDase activity assay used to determine the inhibitory potency of compounds like this compound.
Experimental Protocols
NTPDase Activity Assay (Malachite Green Method)
This protocol is adapted from standard colorimetric assays for measuring inorganic phosphate released from ATP hydrolysis.[1][12][13]
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2, 120 mM NaCl, 5 mM KCl.
-
Enzyme: Recombinant human NTPDase8.
-
Substrate: Adenosine 5'-triphosphate (ATP) solution.
-
Inhibitors: this compound, Suramin, PPADS, dissolved in an appropriate solvent (e.g., DMSO).
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C (Citrate solution): 34% (w/v) sodium citrate.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B, stir for 20 minutes, then add 0.1 volumes of a surfactant (e.g., Triton X-100) and mix. This working solution is stable for a day.
-
2. Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well microplate, add 20 µL of the assay buffer (for control) or the inhibitor dilutions to the respective wells.
-
Add 20 µL of the h-NTPDase8 enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of the ATP substrate solution (final concentration typically in the low micromolar range, near the Km value).
-
Incubate the plate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure linear phosphate release.
-
Stop the reaction and develop the color by adding 50 µL of the Malachite Green working reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate (KH2PO4).
-
Calculate the amount of phosphate released in each well by comparing the absorbance values to the standard curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Conclusion
The available evidence strongly supports the use of This compound as a superior tool for the specific investigation of h-NTPDase8 function. Its high potency and selectivity stand in stark contrast to the broad and often unpredictable effects of non-selective inhibitors like suramin and PPADS. Researchers aiming to elucidate the precise role of h-NTPDase8 in physiological and pathological processes will benefit from the targeted approach offered by this compound, minimizing the confounding variables associated with off-target interactions. The use of such selective inhibitors is crucial for the validation of h-NTPDase8 as a potential therapeutic target and for the development of novel, more effective treatments for diseases involving purinergic signaling dysregulation.
References
- 1. eubopen.org [eubopen.org]
- 2. Suramin inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suramin, an experimental chemotherapeutic drug, irreversibly blocks T cell CD45-protein tyrosine phosphatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Redesign of Suramin Analogs for Novel Antimicrobial Lead Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin, a drug for the treatment of trypanosomiasis, reduces the prothrombotic and metastatic phenotypes of colorectal cancer cells by inhibiting hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 10. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]
h-NTPDase8-IN-1: A Comparative Analysis of Cross-reactivity with NTPDase1, 2, and 3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitor h-NTPDase8-IN-1 and its cross-reactivity with other key ectonucleoside triphosphate diphosphohydrolases (NTPDases). The following sections detail the inhibitory potency, selectivity, and the experimental protocols used for these assessments.
This compound, identified as 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has emerged as a potent and selective inhibitor of human NTPDase8.[1][2][3][4] Understanding its selectivity profile against other cell-surface NTPDases, namely NTPDase1, 2, and 3, is crucial for its application as a specific pharmacological tool in research and for potential therapeutic development. Aberrant NTPDase activity is implicated in a range of pathologies including thrombosis, inflammation, and cancer.[1][4]
Comparative Inhibitory Activity
The inhibitory activity of this compound against human NTPDase1, 2, 3, and 8 was determined using a malachite green-based colorimetric assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Inhibitor | Target NTPDase | IC50 (µM) |
| This compound (Compound 2d) | h-NTPDase1 | > 100 |
| h-NTPDase2 | > 100 | |
| h-NTPDase3 | > 100 | |
| h-NTPDase8 | 0.28 ± 0.07 [1] |
Data sourced from Zaigham ZH, et al. RSC Adv. 2023.[1]
The data clearly demonstrates the high selectivity of this compound for h-NTPDase8, with no significant inhibitory activity observed against h-NTPDase1, 2, and 3 at concentrations up to 100 µM.
Experimental Protocols
The determination of NTPDase inhibitory activity was conducted using a well-established malachite green phosphate assay.
NTPDase Inhibition Assay (Malachite Green)
This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of a nucleotide substrate (ATP) by the NTPDase enzyme.
Materials:
-
Recombinant human NTPDase1, 2, 3, and 8
-
This compound and other test compounds
-
ATP (substrate)
-
Tris-HCl buffer
-
CaCl2
-
Malachite Green reagent
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The NTPDase enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in a Tris-HCl buffer containing CaCl2 for a specified period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, ATP.
-
Incubation: The reaction mixture is incubated for a defined time at 37°C, allowing the enzyme to hydrolyze ATP and release inorganic phosphate.
-
Reaction Termination and Color Development: The reaction is stopped by the addition of the Malachite Green reagent. This reagent forms a colored complex with the liberated inorganic phosphate.
-
Absorbance Measurement: The absorbance of the colored complex is measured using a microplate reader at a wavelength of approximately 620-660 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of NTPDase inhibition, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h -NTPDases - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03874B [pubs.rsc.org]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
h-NTPDase8-IN-1: A Potent and Selective Tool for Validating NTPDase8 as a Therapeutic Target
FOR IMMEDIATE RELEASE
A novel small molecule inhibitor, h-NTPDase8-IN-1, has emerged as a highly selective and potent tool for the investigation of the ecto-nucleoside triphosphate diphosphohydrolase 8 (NTPDase8) as a promising drug target, particularly in the context of inflammatory bowel disease (IBD). This guide provides a comprehensive comparison of this compound with other available tools, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
NTPDase8 plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and UTP. Dysregulation of this signaling pathway is implicated in various inflammatory conditions. The development of selective inhibitors is therefore critical to validate NTPDase8 as a therapeutic target and to explore its potential in treating diseases such as IBD.
Comparative Analysis of NTPDase8 Inhibitors
This compound, a sulfamoyl-benzamide derivative, demonstrates exceptional selectivity for human NTPDase8. The table below summarizes its inhibitory potency in comparison to other known NTPDase inhibitors.
| Compound | Target | IC50 (µM) | Chemical Class | Selectivity Notes | Reference |
| This compound (2d) | h-NTPDase8 | 0.28 ± 0.07 | Sulfamoyl-benzamide | Highly selective for h-NTPDase8 over h-NTPDase1, h-NTPDase2, and h-NTPDase3.[1][2] | [1][2] |
| h-NTPDase1 | > 100 | [1][2] | |||
| h-NTPDase2 | > 100 | [1][2] | |||
| h-NTPDase3 | > 100 | [1][2] | |||
| Quinoline derivative 5c | h-NTPDase8 | Selective inhibitor (IC50 not specified) | Quinoline | Reported as a selective inhibitor of NTPDase8. | [3] |
| Quinoline derivative 3c | h-NTPDase8 | 1.13 ± 0.04 | Quinoline | Also inhibits other NTPDases. | [4] |
| Suramin | NTPDases | Non-selective | Polysulfonated naphthylurea | A general and non-selective P2 receptor antagonist and NTPDase inhibitor. | |
| ARL 67156 | NTPDases | Non-selective | ATP analogue | Non-selective inhibitor of NTPDases. |
NTPDase8 Signaling Pathway in Intestinal Inflammation
NTPDase8 is highly expressed on the apical surface of intestinal epithelial cells. Its primary function is to hydrolyze luminal ATP, which is released from various sources including damaged cells and gut microbiota. By reducing the concentration of ATP, NTPDase8 prevents the overstimulation of pro-inflammatory purinergic receptors, such as P2Y6 and P2X4, on immune and epithelial cells. This regulatory role is crucial in maintaining intestinal homeostasis and mitigating inflammatory responses.[5][6] The signaling cascade is depicted in the diagram below.
Experimental Workflow for Inhibitor Validation
The validation of this compound as a selective inhibitor involves a series of in vitro and in vivo experiments. A typical workflow is outlined below.
Key Experimental Protocols
In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate released from the hydrolysis of ATP by NTPDase8. The inhibition of this activity by this compound is quantified to determine its IC50 value.
Materials:
-
Recombinant human NTPDase8
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
This compound (and other inhibitors)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution, and the recombinant NTPDase8 enzyme.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9][10][11][12]
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This is a widely used animal model to induce colitis that mimics aspects of human IBD. It is used to evaluate the therapeutic efficacy of NTPDase8 inhibitors in a disease-relevant context.[5][13][14][15]
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran Sodium Sulfate (DSS)
-
This compound formulated for in vivo administration
-
Vehicle control
Protocol:
-
Induce colitis in mice by administering DSS (e.g., 2-3% w/v) in their drinking water for a specific period (e.g., 5-7 days).[5][13][14][15]
-
Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is typically calculated based on these parameters.
-
At the end of the study period, sacrifice the mice and collect the colons.
-
Measure the colon length (colitis is often associated with colon shortening).
-
Perform histological analysis of colon tissue sections to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using methods like ELISA or qPCR.
Conclusion
This compound represents a significant advancement in the toolset available for studying the role of NTPDase8 in health and disease. Its high potency and selectivity make it an invaluable resource for validating NTPDase8 as a therapeutic target for inflammatory conditions such as IBD. The experimental protocols provided in this guide offer a framework for researchers to utilize this inhibitor effectively in their drug discovery and development programs.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Investigation of new quinoline derivatives as promising inhibitors of NTPDases: Synthesis, SAR analysis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. eubopen.org [eubopen.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 14. Video: Murine Colitis Modeling using Dextran Sulfate Sodium DSS [jove.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of h-NTPDase8 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its inhibitory activity against human Ectonucleoside Triphosphate Diphosphohydrolase 8 (h-NTPDase8) is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of two distinct classes of h-NTPDase8 inhibitors—quinoline derivatives and sulfamoyl benzamide derivatives—supported by experimental data and detailed protocols.
h-NTPDase8, an ectoenzyme that hydrolyzes extracellular nucleotides, plays a crucial role in regulating purinergic signaling. Its involvement in inflammatory processes, particularly in the gut, has identified it as a promising target for the treatment of inflammatory bowel disease and other related conditions. The development of potent and selective h-NTPDase8 inhibitors is therefore a significant area of research. This guide summarizes the structure-activity relationship (SAR) of two recently investigated classes of inhibitors, offering a side-by-side comparison of their efficacy.
Comparative Inhibitory Activity
The inhibitory potential of various quinoline and sulfamoyl benzamide analogs against h-NTPDase8 and other NTPDase isoforms has been evaluated, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
Quinoline Derivatives as h-NTPDase Inhibitors
A series of substituted quinoline derivatives has been synthesized and evaluated for their inhibitory activity against four human NTPDase isoforms. The data reveals that substitutions on the quinoline scaffold significantly influence both potency and selectivity.
| Compound ID | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3f | 0.20 ± 0.02 | > 50 | > 50 | > 50 |
| 3b | 1.25 ± 0.11 | 0.77 ± 0.06 | 2.51 ± 0.13 | 1.55 ± 0.12 |
| 2h | 1.55 ± 0.14 | 1.21 ± 0.09 | 0.36 ± 0.01 | 1.28 ± 0.11 |
| 2c | 1.75 ± 0.16 | 2.20 ± 0.18 | 5.50 ± 0.41 | 0.90 ± 0.08 |
| 5c | > 50 | > 50 | > 50 | 1.82 ± 0.15 |
Sulfamoyl Benzamide Derivatives as h-NTPDase Inhibitors
A library of sulfamoyl benzamide derivatives has also been investigated, demonstrating a distinct SAR profile. Notably, specific substitutions led to potent and selective inhibition of h-NTPDase8.
| Compound ID | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 2d | > 100 | > 100 | > 100 | 0.28 ± 0.07[1] |
| 3i | 2.88 ± 0.13 | > 100 | 0.72 ± 0.11 | > 100 |
| 3f | > 100 | 0.27 ± 0.08 | > 100 | > 100 |
| 3j | > 100 | 0.29 ± 0.07 | > 100 | > 100 |
| 4d | > 100 | 0.13 ± 0.01 | > 100 | > 100 |
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. A commonly employed method is the malachite green assay, which quantifies the inorganic phosphate released from ATP hydrolysis by NTPDases.
Detailed Protocol: h-NTPDase Inhibition Assay (Malachite Green Method)[2]
This protocol outlines the steps for determining the in vitro inhibitory activity of compounds against h-NTPDase isoforms.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM CaCl₂.
-
Enzyme Solutions: Prepare stock solutions of recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8 in the assay buffer to achieve final concentrations of 12 ng/well, 37 ng/well, 43 ng/well, and 63 ng/well, respectively.
-
Substrate Solution: Prepare a stock solution of adenosine 5'-triphosphate (ATP) in deionized water. The final concentration in the assay will be 100 µM.
-
Inhibitor Solutions: Dissolve test compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. Further dilute with the assay buffer to achieve the desired final concentrations.
-
Malachite Green Reagent: Prepare the malachite green solution as per standard protocols.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
To each well, add the following in order:
-
Assay buffer.
-
10 µL of the inhibitor solution at various concentrations (or solvent control).
-
10 µL of the respective h-NTPDase enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the ATP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of the malachite green reagent to each well.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Processes
To further elucidate the context of h-NTPDase8 inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: The signaling pathway of h-NTPDase8 in inflammation.
Caption: A general experimental workflow for inhibitor evaluation.
References
Unraveling the Dual Roles of NTPDase8: A Comparative Guide to its In Vitro and In Vivo Effects
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo effects related to the function of the ectonucleotidase NTPDase8. This enzyme is a key regulator of purinergic signaling, a ubiquitous cell-to-cell communication system, by metabolizing extracellular nucleotides.[1] Understanding the differential impact of NTPDase8 in controlled laboratory settings versus complex biological systems is crucial for researchers, scientists, and professionals in drug development targeting pathways governed by this enzyme.
Executive Summary
NTPDase8, or Ectonucleoside Triphosphate Diphosphohydrolase 8, is a cell-surface enzyme that plays a critical role in hydrolyzing extracellular ATP and UTP.[1][2] Its activity directly influences the activation of P2 purinergic receptors, thereby modulating a variety of physiological and pathophysiological processes, including intestinal inflammation and liver injury.[3][4][5][6][7] While specific inhibitors like "h-NTPDase8-IN-1" are not extensively documented in public literature, studies on NTPDase8-deficient mice provide significant insights into its in vivo functions. This guide synthesizes the available data on NTPDase8's enzymatic characteristics and the consequences of its absence in animal models, offering a foundational understanding for future therapeutic development.
In Vitro Characterization of NTPDase8
The in vitro analysis of NTPDase8 primarily focuses on its enzymatic activity and substrate specificity. As a member of the E-NTPDase family, which also includes NTPDase1, 2, and 3 on the cell surface, NTPDase8 exhibits distinct catalytic properties.[1]
Key In Vitro Characteristics:
-
Substrate Preference: NTPDase8 efficiently hydrolyzes nucleoside triphosphates like ATP and UTP.[1][2] Unlike some other NTPDases, it leads to a transient accumulation of nucleoside diphosphates (ADP/UDP) before their further hydrolysis.[1] This intermediate step is critical as ADP and UDP are agonists for specific P2Y receptors (e.g., P2Y1, P2Y6, P2Y12).[1]
-
Divalent Cation Requirement: Similar to other NTPDases, its enzymatic activity is dependent on the presence of millimolar concentrations of Ca²⁺ or Mg²⁺.[1]
-
Cellular Localization: In vitro studies and expression analyses have identified NTPDase8 in various tissues, including the liver (specifically on hepatocytes), pancreas, and intestinal epithelial cells.[1][3][4][7]
Comparative Enzymatic Properties of Cell-Surface NTPDases
| Feature | NTPDase1 (CD39) | NTPDase2 | NTPDase3 | NTPDase8 |
| Primary Substrates | ATP, ADP, UTP, UDP | ATP, UTP (preferential) | ATP, UTP | ATP, UTP |
| ATP:ADP Hydrolysis Ratio | ~1:1 | High (slow ADP hydrolysis) | Intermediate | Intermediate |
| Key Products from ATP | AMP | ADP (accumulates) | ADP (transient) | ADP (transient) |
| P2 Receptor Modulation | Terminates signaling for most P2Rs | Promotes ADP-sensitive P2Y R activation | Modulates both ATP/UTP and ADP/UDP sensitive P2Rs | Modulates both ATP/UTP and ADP/UDP sensitive P2Rs |
| Primary Location | Vasculature, leukocytes[8][9] | Vasculature (smooth muscle) | Pancreatic islets, neurons | Liver (hepatocytes), intestine, pancreas[1][7][10] |
In Vivo Consequences of NTPDase8 Activity
The in vivo role of NTPDase8 has been primarily elucidated through studies using NTPDase8-deficient (Entpd8-/-) mouse models. These studies have revealed a protective role for this enzyme in inflammatory conditions.
Role in Intestinal Inflammation
In a dextran sodium sulfate (DSS)-induced colitis model, Entpd8-/- mice exhibited significantly more severe intestinal inflammation compared to wild-type mice.[4][5] The key findings from this in vivo model are summarized below:
| Parameter | Wild-Type Mice | Entpd8-/- Mice |
| Histological Damage | Mild | Severe |
| Immune Cell Infiltration | Low | High |
| Pro-inflammatory Cytokines | Baseline levels | Increased expression |
| Apoptosis | Low | High |
The protective effect of NTPDase8 in the gut is attributed to its hydrolysis of luminal nucleotides, which limits the activation of the P2Y6 receptor on colonic epithelial cells.[3][4][5]
Role in Liver Ischemia-Reperfusion Injury
Studies on liver ischemia-reperfusion (I/R) injury have also highlighted a protective function for NTPDase8. Entpd8-/- mice subjected to liver I/R showed increased liver injury compared to wild-type controls.[6][7]
| Parameter | Wild-Type Mice | Entpd8-/- Mice |
| Liver Injury Markers (e.g., ALT) | Moderate increase | Significant increase |
| Inflammatory Response | Controlled | Exacerbated |
Interestingly, this study identified that NTPDase8 on parenchymal liver cells (hepatocytes) is crucial for this protection. The use of a P2 receptor antagonist, suramin, reduced liver injury in the knockout mice, confirming that the detrimental effects in the absence of NTPDase8 are mediated by P2 receptor signaling.[6][7]
Signaling Pathways and Experimental Workflows
NTPDase8-Mediated Regulation of Purinergic Signaling
The following diagram illustrates the central role of NTPDase8 in modulating P2 receptor activation. By hydrolyzing ATP and UTP, NTPDase8 controls the availability of ligands for various P2X and P2Y receptors. The transient accumulation of ADP and UDP can specifically activate their cognate receptors.
Caption: NTPDase8 modulates P2 receptor signaling by hydrolyzing ATP/UTP.
General Experimental Workflow for Assessing Ectonucleotidase Activity
The following diagram outlines a typical workflow for measuring the activity of ectonucleotidases like NTPDase8 in vitro and ex vivo.
Caption: Workflow for measuring ectonucleotidase activity.
Experimental Protocols
Detailed experimental protocols for the studies cited are available in their respective publications. However, a general methodology for key experiments is outlined below.
In Vivo Dextran Sodium Sulfate (DSS) Colitis Model
-
Animal Model: Wild-type and Entpd8-/- mice are used.
-
Induction of Colitis: Mice are administered DSS (e.g., 2-3% w/v) in their drinking water for a defined period (e.g., 5-7 days).
-
Monitoring: Body weight, stool consistency, and presence of blood are monitored daily to calculate a disease activity index (DAI).
-
Tissue Collection: At the end of the experiment, mice are euthanized, and the colon is collected.
-
Analysis:
-
Histopathology: Colon sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage, immune cell infiltration, and other histological changes.
-
RT-qPCR: RNA is extracted from colon tissue to quantify the expression of pro-inflammatory cytokine genes (e.g., TNF-α, IL-1β, IL-6).
-
Immunohistochemistry: Colon sections are stained for markers of apoptosis (e.g., cleaved caspase-3) or specific immune cells.[4][5]
-
Ectonucleotidase Activity Assay (Enzyme Histochemistry)
-
Tissue Preparation: Fresh-frozen tissue sections are prepared.
-
Pre-incubation: Sections are pre-incubated in a Tris-maleate buffer.
-
Enzymatic Reaction: Sections are incubated in the same buffer containing the nucleotide substrate (e.g., ATP), divalent cations (e.g., MnCl₂), and a capturing agent for the released phosphate (e.g., lead nitrate - Pb(NO₃)₂). The lead phosphate forms an insoluble precipitate at the site of enzyme activity.
-
Visualization: The lead phosphate precipitate is visualized by converting it to a dark brown lead sulfide by treatment with ammonium sulfide.
-
Control: Control reactions are performed in the absence of the substrate to ensure the specificity of the staining.[11]
Conclusion
The available evidence strongly indicates that NTPDase8 is a crucial regulator of purinergic signaling with significant protective effects in inflammatory conditions of the gut and liver. In vitro, its distinct enzymatic profile allows for a nuanced modulation of P2 receptor activation. In vivo, the absence of NTPDase8 leads to exacerbated inflammatory responses, highlighting its homeostatic role. While the development of specific pharmacological inhibitors for NTPDase8, such as a hypothetical "this compound," would be a valuable tool for further research, the current understanding derived from genetic knockout models provides a solid foundation for exploring NTPDase8 as a potential therapeutic target. Future research should focus on developing selective modulators of NTPDase8 to fully dissect its roles in health and disease.
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. NTPDase8 Protects Against Liver Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NTPDase1 governs P2X7-dependent functions in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entpd8 ectonucleoside triphosphate diphosphohydrolase 8 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. NTPDase1 Modulates Smooth Muscle Contraction in Mice Bladder by Regulating Nucleotide Receptor Activation Distinctly in Male and Female - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to h-NTPDase8-IN-1 and Other Small Molecule Inhibitors for Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of h-NTPDase8 Inhibitors with Supporting Experimental Data.
This guide provides a comparative overview of h-NTPDase8-IN-1, a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolase 8 (h-NTPDase8), and other recently identified small molecule inhibitors. The data presented is collated from peer-reviewed publications to assist researchers in selecting the most appropriate tool for their studies in purinergic signaling, inflammation, and related therapeutic areas.
Quantitative Comparison of h-NTPDase8 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable inhibitors against h-NTPDase8 and related isoforms. This data is extracted from individual publications and presented for comparative purposes. Variations in experimental conditions between studies should be considered when interpreting these values.
| Compound Name/Reference | Target | IC50 (µM) | Selectivity Profile | Publication |
| This compound (Compound 2d) | h-NTPDase8 | 0.28 ± 0.07 | Selective for h-NTPDase8 | RSC Advances, 2023[1][2][3] |
| h-NTPDase1 | > 50 | |||
| h-NTPDase2 | > 50 | |||
| h-NTPDase3 | > 50 | |||
| Compound 4d (Thiadiazolopyrimidone) | h-NTPDase8 | 0.21 ± 0.02 | Potent inhibitor of h-NTPDase3 and h-NTPDase8 | Bioorganic & Medicinal Chemistry, 2019 |
| h-NTPDase1 | > 50 | |||
| h-NTPDase2 | > 50 | |||
| h-NTPDase3 | 1.25 ± 0.06 | |||
| Compound 5b (Thiadiazolopyrimidone) | h-NTPDase8 | 0.35 ± 0.001 | Most potent against h-NTPDase8 in its series | Bioorganic & Medicinal Chemistry, 2019 |
| h-NTPDase1 | 2.52 ± 0.15 | |||
| h-NTPDase2 | 3.17 ± 0.05 | |||
| h-NTPDase3 | 1.22 ± 0.06 | |||
| Compound 1u (Imidazooxazole derivative) | h-NTPDase8 | 0.36 | Selective for h-NTPDase8 | Medicinal Chemistry Research, 2023[4] |
| h-NTPDase1 | > 10 | |||
| h-NTPDase2 | > 10 | |||
| h-NTPDase3 | > 10 |
Experimental Protocols
The inhibitory activity of the compounds listed above was primarily determined using a malachite green-based colorimetric assay to measure the inorganic phosphate released from the hydrolysis of ATP. While the core principle of the assay is consistent across the referenced studies, minor variations in reagent concentrations and incubation times may exist. A generalized protocol is provided below, with specific details from the primary literature for this compound.
General Malachite Green Assay for NTPDase Activity
This assay quantifies the inorganic phosphate (Pi) released upon the enzymatic hydrolysis of ATP by NTPDases. The released Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.
Materials:
-
Recombinant human NTPDase enzymes (NTPDase1, 2, 3, and 8)
-
ATP (Substrate)
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the test compound at various concentrations, and the recombinant h-NTPDase8 enzyme.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates the color development.
-
Measurement: After a short incubation period for color stabilization, measure the absorbance at a wavelength between 620-660 nm using a microplate reader.[5][6][7][8][9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Specific Protocol for this compound (as per RSC Advances, 2023)
The inhibitory potential of this compound was evaluated against h-NTPDase1, -2, -3, and -8 using a malachite green-based assay. The reaction mixture contained 50 mM Tris-HCl buffer (pH 7.4), 5 mM CaCl2, 1 mM MgCl2, and the enzyme. The mixture was pre-incubated with the inhibitor for 15 minutes at 37°C. The reaction was initiated by the addition of 1 mM ATP and incubated for 30 minutes. The amount of released inorganic phosphate was determined by measuring the absorbance of the malachite green-phosphate complex.
Visualizing the Molecular Landscape
To better understand the context in which h-NTPDase8 inhibitors function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The NTPDase8-P2Y6 signaling pathway in intestinal inflammation.
Caption: A generalized experimental workflow for the identification and characterization of NTPDase inhibitors.
Conclusion
This compound emerges as a potent and selective inhibitor of h-NTPDase8, offering a valuable tool for investigating the role of this ectoenzyme in various physiological and pathological processes.[1][2][3] Its selectivity against other NTPDase isoforms makes it particularly useful for dissecting the specific contributions of NTPDase8 to purinergic signaling.
The comparative data presented in this guide, derived from published findings, indicates that other classes of compounds, such as thiadiazolopyrimidones and imidazooxazoles, also exhibit high potency towards h-NTPDase8.[4] The choice of inhibitor will depend on the specific requirements of the research, including the desired selectivity profile and the experimental system being used.
Researchers are encouraged to consult the primary literature for detailed experimental conditions and further characterization of these compounds to ensure the most appropriate application for their studies. The provided protocols and diagrams serve as a foundational resource for understanding and replicating the findings related to these novel h-NTPDase8 inhibitors.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. eubopen.org [eubopen.org]
- 6. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Navigating the Disposal of h-NTPDase8-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the handling and disposal of h-NTPDase8-IN-1, a notable inhibitor of the ecto-nucleoside triphosphate diphosphohydrolase 8 (NTPDase8).
Key Safety and Handling Protocols
Before disposal, adherence to proper handling and storage procedures is paramount. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound to prevent skin and eye contact.[1][2]
Inferred Chemical and Physical Properties
Based on the analysis of related chemical structures, the following table summarizes the likely, though unconfirmed, properties of this compound.
| Property | Inferred Value/Characteristic |
| Physical State | Solid |
| Solubility | Likely soluble in organic solvents and partially soluble in water. |
| Stability | Stable under normal laboratory conditions. |
| Reactivity | May react with strong oxidizing agents. |
| Toxicity | Acute toxicity is not known. Should be handled with care. |
| Environmental Impact | Potentially harmful to aquatic life. Discharge into the environment must be avoided. |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound, in the absence of a specific SDS, is to treat it as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Label a dedicated, compatible, and sealable waste container with "Hazardous Waste" and the full chemical name: "Benzoic acid, 2-chloro-5-[(cyclopropylamino)sulfonyl]-".
-
Do not mix this compound waste with other chemical waste streams to avoid unforeseen reactions.
-
-
Container Management:
-
Ensure the waste container is in good condition and kept securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all available information about the compound.
-
-
Professional Disposal:
-
The EHS-approved waste management vendor will transport the chemical for disposal, typically via incineration at a licensed facility.[1] This method is recommended for the destruction of chlorinated organic compounds.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
References
Personal protective equipment for handling h-NTPDase8-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of h-NTPDase8-IN-1, a specific aminosulfonylbenzamide inhibitor of h-NTPDases8.[1] The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemically resistant gloves | American Society for Testing Materials (ASTM) D6978 compliant | Prevents dermal exposure to the chemical. A double layer of nitrile gloves is recommended. |
| Body Protection | Disposable gown | Resistant to permeability by hazardous drugs | Protects skin and personal clothing from contamination. Gowns should be long-sleeved with closed cuffs. |
| Eye and Face Protection | Safety goggles | ANSI Z87.1 compliant | Protects eyes from splashes and aerosols. A face shield should be worn over safety glasses if there is a significant splash risk. |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved and fit-tested | Required when handling the powder form of the compound or when there is a risk of aerosol generation. A surgical mask is not sufficient.[2][3] |
| Foot Protection | Closed-toe shoes and shoe covers | --- | Protects feet from spills and contamination. Two pairs of shoe covers should be worn when compounding.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe handling.
2.1. Preparation:
-
Ensure the work area, preferably a chemical fume hood or a designated containment area, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all required equipment, such as spatulas, weighing paper, and solvent containers, within the containment area.
-
Have a chemical spill kit readily accessible.
2.2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Handle the solid compound within a chemical fume hood to prevent inhalation of any dust particles.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Keep the container with this compound tightly closed when not in use.[4]
2.3. Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Carefully remove and dispose of PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated weighing paper, and other solid materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled, and sealed container for hazardous liquid waste. Do not dispose of down the drain.[5]
-
Contaminated PPE: All used PPE, including gloves, gowns, and shoe covers, must be disposed of as hazardous waste.
3.2. Disposal Procedure:
-
All waste containers must be clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pick-up and disposal by a certified hazardous waste management company, following all institutional and local regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
